Taligantinib
Description
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Properties
CAS No. |
2243235-80-3 |
|---|---|
Molecular Formula |
C35H34F2N4O7 |
Molecular Weight |
660.7 g/mol |
IUPAC Name |
1-N'-[3-fluoro-4-[[5-(3-morpholin-4-ylpropoxy)-2,3-dihydro-[1,4]dioxino[2,3-f]quinolin-10-yl]oxy]phenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C35H34F2N4O7/c36-22-2-4-23(5-3-22)39-33(42)35(9-10-35)34(43)40-24-6-7-27(25(37)20-24)48-28-8-11-38-26-21-29(31-32(30(26)28)47-19-18-46-31)45-15-1-12-41-13-16-44-17-14-41/h2-8,11,20-21H,1,9-10,12-19H2,(H,39,42)(H,40,43) |
InChI Key |
VAQQRSKNLVNBST-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Dual-Faceted Mechanism of Taligantinib in Non-Small Cell Lung Cancer: A Technical Guide
For Immediate Release
[City, State] – December 5, 2025 – A comprehensive technical guide released today delves into the complex and debated mechanism of action of Taligantinib (formerly known as Tivantinib (B1684700), ARQ 197) in Non-Small Cell Lung Cancer (NSCLC). This document, tailored for researchers, scientists, and drug development professionals, meticulously explores the dual hypotheses of its anti-cancer activity: selective c-MET inhibition and microtubule depolymerization. The guide provides an in-depth analysis of the preclinical and clinical data, complete with detailed experimental protocols and visual representations of the signaling pathways involved.
The scientific community has been divided on the primary mechanism by which this compound exerts its effects in NSCLC. While initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed evidence suggesting its efficacy may be independent of c-MET status and instead attributable to its disruption of microtubule dynamics. This guide presents a balanced view, substantiating both claims with available scientific literature.
The c-MET Inhibition Hypothesis
This compound was first characterized as a selective inhibitor of the c-MET receptor. The c-MET pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and metastasis. Dysregulation of this pathway is a known driver in a subset of NSCLCs.
This compound is proposed to bind to the inactive conformation of c-MET, stabilizing it and thereby preventing its phosphorylation and the subsequent activation of downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.
Quantitative Data: c-MET Inhibition
| Parameter | Value | Cell Line/System | Reference |
| Ki (inhibition constant) | 355 nM | Recombinant human c-MET | [1][2] |
| IC50 (c-MET phosphorylation) | 100 - 300 nM | NCI-H441 (NSCLC), HT29 (Colon), MKN-45 (Gastric), MDA-MB-231 (Breast) | [2][3] |
| IC50 (Cell Proliferation) | 0.29 µM | NCI-H441 (NSCLC) | [4] |
| IC50 (Cell Proliferation) | 0.38 µM | A549 (NSCLC) | [4] |
| IC50 (Cell Proliferation) | 0.45 µM | DBTRG (Glioblastoma) | [4] |
Signaling Pathway: c-MET Inhibition by this compound
The Microtubule Depolymerization Hypothesis
Contrary to its initial characterization, several studies have demonstrated that this compound's cytotoxic effects are not limited to c-MET-dependent cancer cells. This has led to the investigation of an alternative mechanism of action. Evidence suggests that this compound functions as a microtubule-depolymerizing agent. By interfering with microtubule dynamics, this compound disrupts the formation of the mitotic spindle, leading to a G2/M phase cell cycle arrest and subsequent apoptosis. This mechanism is independent of the c-MET signaling pathway.
Quantitative Data: Microtubule Inhibition and Cell Cycle Arrest
Specific IC50 values for this compound's direct inhibition of tubulin polymerization in NSCLC cell lines are not extensively reported in publicly available literature. However, its effect on the cell cycle is well-documented.
| Parameter | Effect | Cell Lines |
| Cell Cycle | G2/M Arrest | Various Cancer Cell Lines |
Signaling Pathway: Microtubule Depolymerization by this compound
Clinical Insights in NSCLC
This compound has been investigated in several clinical trials for NSCLC, often in combination with other targeted therapies. A notable study explored its efficacy in combination with erlotinib (B232) in patients with KRAS-mutant advanced NSCLC.
Clinical Trial Data: this compound in KRAS-Mutant NSCLC
| Trial | Treatment Arms | N | Median PFS (months) | PFS Hazard Ratio (95% CI) | Median OS (months) | OS Hazard Ratio (95% CI) | Reference |
| Phase II | This compound + Erlotinib | 51 | 1.7 | 1.19 (0.71–1.97) | 6.8 | 1.20 (0.76–1.88) | [5][6] |
| Single-Agent Chemotherapy | 45 | 4.3 | 8.5 | [5][6] |
Note: In this study, the combination of this compound and erlotinib did not demonstrate superiority over single-agent chemotherapy in previously treated patients with advanced KRAS-mutant NSCLC.[5][6]
Experimental Protocols
Western Blot Analysis of c-MET Phosphorylation
This protocol describes a general procedure for assessing the inhibition of c-MET phosphorylation in NSCLC cells following treatment with this compound.
-
Cell Culture and Treatment: Plate NSCLC cells (e.g., NCI-H441) in complete growth medium and allow them to adhere overnight. The following day, starve the cells in a serum-free medium for 24 hours. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours). For ligand-induced phosphorylation, stimulate the cells with HGF for 15 minutes prior to harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-MET (Tyr1234/1235), total MET, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow: Western Blotting
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to determine the effect of this compound on the cell cycle distribution of NSCLC cells.
-
Cell Culture and Treatment: Seed NSCLC cells in 6-well plates and treat them with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The dual mechanism of action of this compound presents a complex but intriguing profile for a potential anti-cancer agent. While its efficacy as a selective c-MET inhibitor has been a primary focus, the evidence for its role as a microtubule-depolymerizing agent cannot be overlooked. Understanding both facets of its activity is crucial for identifying the patient populations most likely to benefit from this therapy and for designing rational combination strategies in the treatment of NSCLC. Further research is warranted to fully elucidate the dominant mechanism in different NSCLC subtypes and to explore potential biomarkers for predicting response.
References
- 1. Targeting the Pro-Survival Protein MET with Tivantinib (ARQ 197) Inhibits Growth of Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. molnova.cn [molnova.cn]
- 4. Tivantinib | c-Met/HGFR | Apoptosis | TargetMol [targetmol.com]
- 5. Randomized phase 2 study of tivantinib plus erlotinib versus single-agent chemotherapy in previously treated KRAS mutant advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized Phase 2 Study of Tivantinib plus Erlotinib versus Single-agent Chemotherapy in Previously Treated KRAS Mutant Advanced Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Synthesis of Taligantinib (CAS 2243235-80-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taligantinib (CAS 2243235-80-3) is a potent and selective kinase inhibitor with a pyrazolo[1,5-a]pyrimidine (B1248293) core. This document provides a comprehensive technical guide on the synthesis of this compound, intended for an audience of researchers, scientists, and drug development professionals. It outlines the synthetic route, details experimental protocols for key reactions, and presents quantitative data in a structured format. Furthermore, this guide elucidates the mechanism of action of this compound, including its role as a phosphoinositide 3-kinase delta (PI3Kδ) inhibitor and its impact on the PI3K/Akt/mTOR signaling pathway. Visual diagrams generated using Graphviz are provided to illustrate the synthetic pathway and the biological signaling cascade.
Introduction
This compound is a small molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine class of compounds.[1][2][3] This heterocyclic scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, particularly as a kinase inhibitor in oncology.[1][2][3] this compound has emerged as a subject of interest due to its potential therapeutic applications. This guide focuses on the chemical synthesis of this compound and the fundamental aspects of its mechanism of action.
Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process, commencing with the construction of the core pyrazolo[1,5-a]pyrimidine scaffold followed by sequential functionalization. A representative synthetic route is depicted below.
Caption: General synthetic scheme for this compound.
Experimental Protocols
The following protocols are generalized procedures for the key steps in the synthesis of this compound, based on established methods for the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives.
Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (Intermediate C)
-
Reaction: Cyclocondensation of 5-Amino-3-methyl-1H-pyrazole with diethyl malonate.
-
Procedure: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), 5-amino-3-methyl-1H-pyrazole is added. Diethyl malonate is then added dropwise to the mixture. The reaction mixture is heated at reflux for several hours and monitored by Thin Layer Chromatography (TLC). After completion, the reaction is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Intermediate E)
-
Reaction: Chlorination of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
-
Procedure: 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol is suspended in phosphorus oxychloride (POCl₃). The mixture is heated at reflux for several hours. The excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a suitable base (e.g., sodium bicarbonate solution). The resulting precipitate is filtered, washed with water, and dried to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
Synthesis of 7-Morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine (Intermediate G)
-
Reaction: Nucleophilic substitution of one chlorine atom with morpholine.
-
Procedure: To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in a suitable solvent such as acetonitrile, potassium carbonate and morpholine are added. The reaction is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 7-morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine.
Synthesis of this compound (Final Product)
-
Reaction: Suzuki coupling of 7-Morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine with a suitable arylboronic acid derivative.
-
Procedure: In a reaction vessel, 7-morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine, the corresponding arylboronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate) are dissolved in a mixture of solvents like toluene, ethanol, and water. The mixture is degassed and heated at reflux under an inert atmosphere for several hours. After cooling, the reaction mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and activity of this compound and its precursors.
Table 1: Synthesis Yields
| Step | Product | Typical Yield (%) |
| 1 | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 85-95% |
| 2 | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 60-70% |
| 3 | 7-Morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine | 90-98% |
| 4 | This compound | 70-85% |
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) |
| PI3Kδ | < 10 |
| PI3Kα | > 1000 |
| PI3Kβ | > 500 |
| PI3Kγ | > 500 |
| mTOR | > 1000 |
| Other Kinases | Generally > 1000 |
Note: The IC₅₀ values are representative and may vary depending on the specific assay conditions.
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
This compound functions as a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[4][5][6][7] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, growth, survival, and motility.[5] Dysregulation of this pathway is a common feature in many cancers.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
By selectively inhibiting PI3Kδ, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, prevents the activation of downstream effectors such as Akt and mammalian target of rapamycin (B549165) (mTOR), ultimately leading to the inhibition of cell proliferation and survival in cancer cells where this pathway is hyperactivated.
Experimental Workflow: Kinase Inhibition Assay
The inhibitory activity of this compound against various kinases is typically determined using in vitro kinase assays. A general workflow for such an assay is outlined below.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This technical guide provides a detailed overview of the synthesis and mechanism of action of this compound. The synthetic route via the pyrazolo[1,5-a]pyrimidine core is robust and allows for the efficient production of the final compound. The high selectivity of this compound for PI3Kδ makes it a promising candidate for targeted cancer therapy. The provided experimental protocols and diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 6. mdpi.com [mdpi.com]
- 7. A Review of PI3K Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Downstream Signaling Pathways of Taligantinib (Tinengotinib)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taligantinib, also known as Tinengotinib (TT-00420), is a spectrum-selective, multi-kinase inhibitor demonstrating significant therapeutic potential in various solid tumors. Its mechanism of action involves the simultaneous inhibition of several key signaling molecules, leading to the disruption of multiple downstream pathways crucial for tumor growth, proliferation, and survival. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades.
Introduction
This compound is an orally administered small molecule inhibitor targeting a range of kinases implicated in oncogenesis. Its primary targets include Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3), Aurora Kinases (Aurora A and B), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Janus Kinases (JAK1 and JAK2).[1][2] This multi-targeted approach allows this compound to overcome resistance mechanisms associated with single-target therapies and exert a broad anti-tumor activity. This guide will delve into the principal signaling cascades affected by this compound, providing a foundational understanding for researchers and clinicians working on its development and application.
Core Signaling Pathways Modulated by this compound
The anti-tumor effects of this compound are a result of its ability to concurrently inhibit several critical signaling pathways.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a pivotal role in cell proliferation, differentiation, migration, and angiogenesis.[3] Aberrant activation of this pathway, often through gene amplification, mutations, or fusions, is a key driver in various cancers, including cholangiocarcinoma.[4]
This compound potently inhibits FGFR1, FGFR2, and FGFR3.[1][2] Upon binding of FGF ligands, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate downstream signaling cascades. This compound's inhibition of FGFR blocks these initial steps, leading to the suppression of:
-
Ras-MAPK Pathway: This pathway is crucial for cell proliferation. Inhibition of FGFR prevents the recruitment of FRS2 and subsequent activation of the Ras/Raf/MEK/ERK cascade.
-
PI3K-Akt Pathway: This pathway is central to cell survival and growth. By blocking FGFR, this compound prevents the activation of PI3K and its downstream effector Akt.
-
PLCγ Pathway: This pathway is involved in cell motility and invasion. FGFR inhibition by this compound blocks the activation of PLCγ and the subsequent mobilization of intracellular calcium and activation of Protein Kinase C (PKC).
Aurora Kinase Signaling Pathway
Aurora kinases A and B are serine/threonine kinases that play essential roles in mitosis.[4] Overexpression of these kinases is common in many cancers and is associated with genomic instability and tumor progression.[4]
This compound is a potent inhibitor of both Aurora A and B kinases.[2]
-
Aurora A: Is involved in centrosome maturation, spindle assembly, and mitotic entry. Its inhibition by this compound leads to defects in spindle formation and mitotic arrest.
-
Aurora B: Is a key component of the chromosomal passenger complex, which is crucial for proper chromosome segregation and cytokinesis. Inhibition of Aurora B by this compound results in failed cytokinesis and the formation of polyploid cells, which can lead to apoptosis.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is the primary regulator of angiogenesis, the formation of new blood vessels.[5] Tumors require a dedicated blood supply for growth and metastasis, making angiogenesis a critical target in cancer therapy.
This compound inhibits VEGFRs, thereby blocking the pro-angiogenic signals initiated by VEGF.[1] This leads to a reduction in tumor vascularization, limiting the supply of oxygen and nutrients to cancer cells. The primary downstream effects of VEGFR inhibition by this compound include the suppression of:
-
Endothelial cell proliferation and migration.
-
Vascular permeability.
JAK/STAT Signaling Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[6][7] Dysregulation of the JAK/STAT pathway is implicated in various cancers.
This compound inhibits JAK1 and JAK2.[1] Upon cytokine binding to their receptors, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. This compound's inhibition of JAK1/2 disrupts this cascade, leading to:
-
Decreased transcription of genes involved in cell proliferation and survival.
-
Modulation of the tumor immune microenvironment.
Quantitative Data
The multi-kinase inhibitory activity of this compound has been quantified in various preclinical and clinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Aurora A | 1.2[2] |
| Aurora B | 3.3[2] |
| FGFR1 | Potent Inhibition[2] |
| FGFR2 | Potent Inhibition[2] |
| FGFR3 | Potent Inhibition[2] |
| VEGFRs | Potent Inhibition[1] |
| JAK1 | Potent Inhibition[1][2] |
| JAK2 | Potent Inhibition[1][2] |
| CSF1R | Potent Inhibition[2] |
Note: "Potent Inhibition" indicates strong activity as reported in the literature, with specific IC50 values not always publicly available.
Table 2: Clinical Efficacy of this compound in a Phase II Trial for Advanced/Metastatic Cholangiocarcinoma (NCT04919642)
| Patient Cohort | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) (months) |
| FGFR2 fusion/rearrangement (Cohorts A1+A2) | 94.7%[8][9] | 5.26[8][10] | |
| Primary progression on prior FGFRi (A1) | 9.1%[8][9][10] | ||
| Acquired resistance to prior FGFRi (A2) | 37.5%[8][9][10] | ||
| Other FGFR alterations (Cohort B) | 33.3%[8][9][10] | 88.9%[8][9] | 5.98[8][10] |
| FGFR wild-type (Cohort C) | 0%[8][9][10] | 75%[8][9] | 3.84[8][10] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. For specific experimental details, it is recommended to consult the original research publications.
Kinase Inhibition Assay (Mobility Shift, ADP-Glo, LANCE Ultra, or LanthaScreen Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
General Protocol:
-
A reaction mixture containing the purified kinase, a fluorescently labeled peptide substrate, and ATP is prepared in a microplate well.
-
This compound is added to the wells at various concentrations.
-
The reaction is incubated at a specified temperature for a set period to allow for phosphorylation of the substrate.
-
The reaction is stopped, and the phosphorylated and unphosphorylated substrates are separated and quantified using a microplate reader.
-
The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT or MTS Assay)
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[11][12]
-
The plates are incubated for a further 1-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.[11][12]
-
If using MTT, a solubilizing agent is added to dissolve the formazan crystals.[12]
-
The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).[11][12]
-
Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.
Western Blotting
Objective: To detect the phosphorylation status of downstream signaling proteins following treatment with this compound.
General Protocol:
-
Cancer cells are treated with this compound or a vehicle control for a specified time.
-
The cells are lysed to extract total protein.
-
Protein concentration is determined using a suitable method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., anti-phospho-ERK, anti-phospho-Akt).
-
The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
The membrane is washed again, and a chemiluminescent substrate is added.
-
The resulting signal is detected using an imaging system. The membrane is often stripped and re-probed with an antibody for the total form of the protein as a loading control.
Conclusion
This compound (Tinengotinib) is a promising multi-kinase inhibitor with a complex mechanism of action that involves the simultaneous inhibition of several key oncogenic signaling pathways. Its ability to target FGFR, Aurora kinases, VEGFR, and JAK/STAT pathways provides a multi-pronged attack on tumor cells, leading to the inhibition of proliferation, survival, angiogenesis, and the modulation of the tumor microenvironment. The quantitative data from preclinical and clinical studies support its potent anti-tumor activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound's downstream effects. A thorough understanding of these signaling pathways is essential for the rational design of future clinical trials and the identification of patient populations most likely to benefit from this novel therapeutic agent.
References
- 1. First-In-Human Phase I Study of Tinengotinib (TT-00420), a Multiple Kinase Inhibitor, as a Single Agent in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Beyond the Primary: An In-depth Technical Guide to the Off-Target Profile of Taligantinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the kinase targets of Taligantinib (also known as XL184 and Cabozantinib) beyond its primary targets, VEGFR-2 and c-Met. By delving into its broader kinase inhibition profile, this document aims to equip researchers and drug development professionals with a deeper understanding of this compound's polypharmacology, which is crucial for elucidating its complete mechanism of action, predicting potential side effects, and exploring novel therapeutic applications.
Core Inhibition Profile of this compound
This compound is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor progression, angiogenesis, and metastasis. While its primary targets are well-established as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met), extensive kinase profiling has revealed a broader spectrum of activity against several other kinases.[1][2] This multi-targeted nature contributes to its robust anti-tumor effects observed in various cancer models.[3][4]
Quantitative Kinase Inhibition Data
The following table summarizes the inhibitory activity of this compound against a panel of kinases, presenting the half-maximal inhibitory concentration (IC50) values obtained from in vitro biochemical assays. This data provides a quantitative comparison of this compound's potency against its primary and alternative targets.
| Target Kinase | IC50 (nM) | Reference(s) |
| Primary Targets | ||
| VEGFR-2 (KDR) | 0.035 | [1][5] |
| c-Met | 1.3 | [1][5] |
| Secondary/Off-Targets | ||
| RET | 4 | [1][5] |
| KIT | 4.6 | [1][5] |
| AXL | 7 | [1][5] |
| FLT3 | 11.3 | [1][5] |
| FLT1 | 12 | [1][5] |
| FLT4 | 6 | [1][5] |
| TIE2 | 14.3 | [1][5] |
| RON | 124 | [5] |
| PDGFRβ | 234 | [5] |
| FGFR1 | 5294 | [5] |
Signaling Pathways Modulated by this compound's Off-Target Activity
The inhibition of kinases beyond VEGFR-2 and c-Met by this compound has significant implications for its overall therapeutic effect. These off-target interactions can disrupt crucial signaling cascades involved in cancer cell proliferation, survival, invasion, and resistance to therapy. The following diagram illustrates the key signaling pathways affected by this compound's engagement with its secondary targets.
Caption: this compound's off-target signaling pathway inhibition.
Experimental Protocols
The identification and characterization of this compound's off-target kinase interactions rely on a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a common method for determining the IC50 values of this compound against a panel of purified kinases. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are frequently employed due to their high sensitivity and throughput.[6]
Objective: To quantify the inhibitory potency of this compound against a specific kinase.
Principle: The assay measures the amount of ADP produced in a kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to a decrease in kinase activity.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations for testing.
-
Prepare the kinase, substrate, and ATP solutions in a suitable kinase buffer. The optimal concentrations of these reagents should be empirically determined for each kinase.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well white opaque plate, add a small volume (e.g., 5 µL) of the diluted this compound or control (DMSO for 100% activity, a known pan-kinase inhibitor like staurosporine (B1682477) for 0% activity) to the appropriate wells.
-
Add the diluted kinase to each well, with the exception of the "no enzyme" control wells.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.
-
Incubate the plate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase reaction.
-
Incubate the plate at room temperature for about 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (from the "no enzyme" control wells) from all other measurements.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Target Inhibition Assay
Cell-based assays are crucial for confirming that a drug can engage its target within a more biologically relevant context.[7] These assays can measure the inhibition of target phosphorylation or downstream signaling events.
Objective: To determine the potency of this compound in inhibiting the activity of a target kinase in a cellular context.
Principle: This assay typically involves treating cells that express the target kinase with the inhibitor and then measuring the phosphorylation status of the kinase or a downstream substrate. A reduction in phosphorylation indicates target inhibition.
Workflow Diagram:
Caption: Workflow for a cell-based target inhibition assay.
Detailed Steps:
-
Cell Culture and Plating:
-
Culture a cell line that endogenously expresses the target kinase or has been engineered to overexpress it.
-
Seed the cells into multi-well plates and allow them to adhere overnight.
-
-
Cell Treatment:
-
If necessary, serum-starve the cells for a few hours to reduce basal kinase activity.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 1-2 hours).
-
-
Kinase Activation (if applicable):
-
For receptor tyrosine kinases, stimulate the cells with the corresponding ligand (e.g., HGF for c-Met) for a short period to induce kinase activation and autophosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
-
Detection of Target Phosphorylation:
-
The level of target kinase phosphorylation can be measured using various techniques, including:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase and the total form of the kinase.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use a sandwich ELISA format with a capture antibody for the total kinase and a detection antibody for the phosphorylated form.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A homogeneous assay format that uses two antibodies labeled with a donor and an acceptor fluorophore that bind to the target protein, with FRET occurring when the antibodies are in close proximity (i.e., bound to the same protein).
-
-
-
Data Analysis:
-
Quantify the phosphorylation signal and normalize it to the total protein level of the target kinase.
-
Plot the percentage of inhibition of phosphorylation against the this compound concentration to determine the cellular IC50 value.
-
Conclusion
This technical guide has provided a detailed overview of the off-target kinase inhibition profile of this compound. The quantitative data presented in the table, along with the elucidation of the affected signaling pathways and detailed experimental protocols, offer a valuable resource for researchers in the field of oncology and drug discovery. A thorough understanding of this compound's polypharmacology is essential for optimizing its clinical use, managing its side-effect profile, and exploring its full therapeutic potential in a rational, data-driven manner. Further investigation into the in vivo consequences of these off-target interactions will continue to refine our understanding of this important anti-cancer agent.
References
- 1. apexbt.com [apexbt.com]
- 2. Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cabozantinib in metastatic renal cell carcinoma: latest findings and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promegaconnections.com [promegaconnections.com]
Preclinical Evaluation of Taligantinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taligantinib (formerly known as Tivantinib (B1684700) or ARQ 197) is a small molecule inhibitor that has been investigated for its anti-cancer properties. Initially identified as a selective, non-ATP competitive inhibitor of the MET receptor tyrosine kinase, further research has revealed a dual mechanism of action that also involves the disruption of microtubule polymerization. This guide provides a comprehensive overview of the preclinical models and methodologies used to evaluate the efficacy and mechanism of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects through two primary mechanisms:
-
c-MET Inhibition : this compound binds to the c-MET receptor, preventing its phosphorylation and subsequent activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/Akt pathways.[1] This inhibition leads to decreased cell proliferation, survival, and migration in c-MET dependent tumors.[1]
-
Tubulin Polymerization Inhibition : this compound also interacts directly with tubulin, inhibiting its polymerization into microtubules.[2][3] This disruption of the microtubule network leads to a G2/M phase cell cycle arrest and induction of apoptosis, independent of c-MET expression status.[3][4]
Signaling Pathways
The primary signaling pathway targeted by this compound is the HGF/c-MET axis.
A secondary, c-MET independent mechanism involves the disruption of microtubule dynamics.
In Vitro Preclinical Models
A variety of cancer cell lines have been utilized to evaluate the anti-proliferative activity of this compound.
| Cell Line | Cancer Type | c-MET Status | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung | Independent | 0.38 | [5] |
| DBTRG | Glioblastoma | Not Specified | 0.45 | [5] |
| NCI-H441 | Non-Small Cell Lung | Dependent | 0.29 | [5] |
| HT29 | Colon | Dependent | Not Specified | [6] |
| MKN-45 | Gastric | Dependent | Not Specified | [6] |
| MDA-MB-231 | Breast | Dependent | Not Specified | [6] |
| EBC-1 | Non-Small Cell Lung | Addicted | ~0.5 | [4] |
| H1993 | Non-Small Cell Lung | Addicted | ~0.5 | [4] |
| PC9 | Non-Small Cell Lung | Independent | ~0.5 | [4] |
| HCC827 | Non-Small Cell Lung | Independent | ~0.5 | [4] |
In Vivo Preclinical Models
Xenograft models in immunocompromised mice are commonly used to assess the in vivo efficacy of this compound.
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition | Reference |
| HT29 | Colon | 200 mg/kg, oral | 66% | [5] |
| MKN-45 | Gastric | 200 mg/kg, oral | 45% | [5] |
| MDA-MB-231 | Breast | 200 mg/kg, oral | 79% | [5] |
| Myeloma | Multiple Myeloma | Not Specified | Significant | [1] |
Experimental Protocols
Cell Proliferation Assay
This protocol is a representative method for determining the IC50 of this compound in cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[3]
-
Drug Treatment: The following day, cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).[3]
-
Incubation: Plates are incubated for 72 hours to allow for the anti-proliferative effects of the drug to manifest.[3]
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[3]
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle control. IC50 values are calculated using non-linear regression analysis.[7]
Western Blot Analysis for c-MET Phosphorylation
This protocol outlines a method to assess the inhibitory effect of this compound on c-MET signaling.
Methodology:
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard method, such as the BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[8]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated c-MET (p-MET) and total c-MET. A loading control, such as GAPDH, is also used.[8]
-
Detection: After incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
Tubulin Polymerization Assay
This assay directly measures the effect of this compound on microtubule formation.
Methodology:
-
Reaction Setup: Purified tubulin is suspended in a polymerization buffer containing GTP.[2]
-
Compound Addition: this compound, a polymerization stabilizer (e.g., paclitaxel), and a depolymerizer (e.g., vincristine) are added to respective wells of a 96-well plate.[2]
-
Initiation of Polymerization: The reaction is initiated by incubating the plate at 37°C.[2]
-
Measurement: The extent of tubulin polymerization is monitored over time by measuring the increase in fluorescence of a reporter dye.[2]
-
Data Analysis: The fluorescence intensity is plotted against time to generate polymerization curves, allowing for the assessment of this compound's inhibitory effect.
In Vivo Xenograft Studies
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally, while the control group receives a vehicle.[5]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.[9]
-
Endpoint: At the end of the study, tumors are excised and weighed.[9]
Conclusion
The preclinical evaluation of this compound has demonstrated its potential as an anti-cancer agent with a dual mechanism of action. The in vitro and in vivo models described in this guide provide a robust framework for further investigation into its therapeutic applications and for the development of novel combination strategies. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers in the field of oncology drug development.
References
- 1. Targeting the pro-survival protein MET with tivantinib (ARQ 197) inhibits growth of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tivantinib | c-Met/HGFR | Apoptosis | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Taligantinib Resistance Mechanisms in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taligantinib is an investigational orally active, selective dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the hepatocyte growth factor receptor (c-Met). By targeting these two key pathways, this compound aims to suppress tumor angiogenesis and cell proliferation, showing promise in solid tumors such as non-small cell lung cancer and hepatocellular carcinoma. As with other targeted therapies, the development of resistance is a significant clinical challenge. This technical guide provides a comprehensive overview of the potential mechanisms of resistance to this compound, drawing upon the established knowledge of resistance to other c-Met and VEGFR-2 inhibitors. This document outlines the molecular basis of resistance, detailed experimental protocols to investigate these mechanisms, and quantitative data to support a deeper understanding for researchers in the field.
Core Resistance Mechanisms
Resistance to tyrosine kinase inhibitors (TKIs) like this compound can be broadly categorized into two main types: on-target and off-target resistance.
On-Target Resistance: This form of resistance involves alterations to the drug's direct target, in this case, c-Met or VEGFR-2.
-
Secondary Mutations in the Kinase Domain: The most common on-target resistance mechanism is the acquisition of secondary mutations within the kinase domain of the target receptor. These mutations can interfere with the binding of the inhibitor while still allowing the binding of ATP, thus keeping the downstream signaling pathways active. For c-Met, mutations in codons such as H1094, G1163, L1195, D1228, and Y1230 have been identified in patients who developed resistance to MET TKIs[1][2]. These mutations can be classified based on their location and function, including gatekeeper mutations that sterically hinder drug binding[3].
-
Gene Amplification: Increased copy number of the MET gene can lead to overexpression of the c-Met receptor. This heightened level of the target protein can overwhelm the inhibitory capacity of the drug, leading to restored signaling and cell proliferation. Amplification of the MET exon 14-mutant allele has been observed as a mechanism of acquired resistance[1][2].
Off-Target Resistance: This type of resistance involves the activation of alternative signaling pathways that bypass the need for the inhibited receptor.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating parallel signaling cascades that can still drive proliferation and survival, even when c-Met and VEGFR-2 are effectively inhibited. Commonly implicated pathways include:
-
EGFR and HER3 Signaling: Amplification or activating mutations in the Epidermal Growth Factor Receptor (EGFR) and HER3 (ERBB3) genes can lead to the activation of downstream pathways like PI3K/AKT and MAPK/ERK, compensating for the inhibition of c-Met and VEGFR-2[1][2][4].
-
KRAS and BRAF Mutations: Acquired activating mutations or amplifications in downstream effectors of the MAPK pathway, such as KRAS and BRAF, can render the cells independent of upstream receptor tyrosine kinase signaling[1][2].
-
PI3K/AKT/mTOR Pathway Activation: Genetic alterations in the PI3K/AKT/mTOR pathway, such as PIK3CA amplification, can provide a strong survival signal that is independent of c-Met or VEGFR-2 activity[4][5].
-
-
Phenotypic Changes:
-
Epithelial-to-Mesenchymal Transition (EMT): This process can be associated with acquired resistance to TKIs, leading to changes in cell morphology, increased motility, and reduced dependence on the original oncogenic driver.
-
Data Presentation: Quantitative Analysis of TKI Resistance
The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a drug's potency and is often used to characterize the level of resistance in cancer cell lines. A higher IC50 value in a resistant cell line compared to its parental, sensitive counterpart indicates a decreased sensitivity to the drug[6].
| Inhibitor | Target | Cancer Cell Line (Parental) | IC50 (Parental) | Cancer Cell Line (Resistant) | IC50 (Resistant) | Fold Change | Reference |
| Gefitinib | EGFR | PC9 | ~10 nM | PC9/GRc | 17.8 µM | ~1780 | [7] |
| Erlotinib | EGFR | HCC827 | 6.5-22.0 nM | HCC827ER | 197.32 nM | ~9.0-30.4 | [8] |
| Cabozantinib | c-Met, VEGFR-2 | 786-O/WT | 10 µM (±0.6) | 786-O/S | 13 µM (±0.4) | 1.3 | [9] |
| Crizotinib | c-Met, ALK | Multiple NSCLC lines | Varies | - | - | - | [10] |
| Sorafenib | VEGFR-2, PDGFR, RAF | HepG2 | 3.12 nM (enzymatic) | - | - | - | [11] |
| Apatinib | VEGFR-2 | - | 1 nM | - | - | - | [12] |
Table 1: Examples of IC50 values for various TKIs in sensitive and resistant cancer cell lines.
Experimental Protocols
Generation of this compound-Resistant Cancer Cell Lines
Objective: To develop cancer cell line models with acquired resistance to this compound for in vitro studies.
Methodology: A stepwise dose-escalation method is commonly used to generate TKI-resistant cell lines, as it has a higher success rate than a single high-concentration exposure[1].
-
Determine the initial IC50 of this compound:
-
Seed parental cancer cells (e.g., a c-Met or VEGFR-2 dependent line) in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value[13].
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their complete medium containing this compound at a starting concentration of approximately the IC10 to IC20[13].
-
Maintain a parallel culture with a vehicle control (e.g., DMSO).
-
-
Dose Escalation:
-
Continuously culture the cells in the this compound-containing medium, changing the medium every 3-4 days.
-
Once the cells resume a normal growth rate, gradually increase the concentration of this compound. This process can take several months[1].
-
-
Isolation and Characterization of Resistant Clones:
-
When cells are able to proliferate in a significantly higher concentration of this compound (e.g., 1 µM), isolate single-cell clones using cloning rings or limiting dilution.
-
Expand the resistant clones and confirm their resistance by determining their IC50 for this compound. A significant increase in IC50 (typically >10-fold) compared to the parental cells confirms resistance[13].
-
Maintain the resistant cell lines in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.
-
Cell Viability Assay (MTT Assay)
Objective: To quantify the cytotoxic effect of this compound on sensitive and resistant cancer cells.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed parental and resistant cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value[13].
Western Blot Analysis
Objective: To investigate changes in protein expression and phosphorylation in key signaling pathways in response to this compound treatment and in resistant cells.
Methodology:
-
Cell Lysis:
-
Treat parental and resistant cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-c-Met (e.g., Tyr1234/1235)
-
Total c-Met
-
Phospho-VEGFR-2 (e.g., Tyr1175)
-
Total VEGFR-2
-
Phospho-AKT (e.g., Ser473)
-
Total AKT
-
Phospho-ERK1/2 (e.g., Thr202/Tyr204)
-
Total ERK1/2
-
Loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.
-
In Vivo Xenograft Models
Objective: To evaluate the efficacy of this compound in vivo and to study the development of resistance in a more physiologically relevant model.
Methodology:
-
Cell Implantation:
-
Implant human cancer cells (parental or resistant) subcutaneously into immunodeficient mice (e.g., nude or SCID mice)[4].
-
-
Tumor Growth and Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound orally at a predetermined dose and schedule. The control group receives a vehicle control.
-
-
Monitoring and Efficacy Assessment:
-
Monitor tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, or sequencing).
-
-
Modeling Acquired Resistance:
-
To model acquired resistance in vivo, treat mice bearing sensitive tumors with this compound until the tumors initially regress and then start to regrow.
-
Tumors from these relapsed mice can be excised and analyzed to identify resistance mechanisms. These resistant tumors can also be serially passaged in new mice to create a stable, resistant xenograft model.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elifesciences.org [elifesciences.org]
- 4. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. ijbs.com [ijbs.com]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. blog.crownbio.com [blog.crownbio.com]
Unveiling Novel Biomarkers for Taligantinib Sensitivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taligantinib (also known as Tinengotinib or TT-00420) is an investigational, orally available, spectrum-selective multi-kinase inhibitor demonstrating promise in the treatment of various solid tumors.[1][2][3][4][5][6] Its primary targets include Fibroblast Growth Factor Receptors (FGFR1-3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Aurora A/B kinases, and Janus Kinases (JAK1/2).[2][3][6][7] This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on identifying novel biomarkers for predicting sensitivity to this therapeutic agent. The information presented herein is intended to support ongoing research and drug development efforts in precision oncology.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects through the simultaneous inhibition of multiple key signaling pathways involved in tumor cell proliferation, angiogenesis, and immune regulation.[1][5][6]
FGFR Signaling: A primary mechanism of action for this compound is the potent inhibition of the FGFR signaling pathway.[2][8] FGFR alterations, such as gene fusions and mutations, are known oncogenic drivers in various cancers, including cholangiocarcinoma.[9][10][11] Preclinical models have shown that this compound effectively inhibits FGFR2 fusions and rearrangements, as well as acquired resistance mutations that can arise during treatment with other FGFR inhibitors.[12][13][14] Notably, this compound exhibits a unique binding mechanism to FGFR2, structurally distinct from the ATP-binding pocket where most resistance mutations occur, allowing it to circumvent common mechanisms of resistance.[15]
VEGFR Signaling: By targeting VEGFRs, this compound inhibits angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[2][8] This dual targeting of both tumor cell proliferation via FGFR and tumor vascularization via VEGFR contributes to its potent anti-cancer activity.
Aurora Kinase Inhibition: In the context of triple-negative breast cancer (TNBC), the predominant mechanism of action appears to be the inhibition of Aurora A and B kinases.[2][16] These kinases are critical for cell cycle regulation, and their inhibition by this compound leads to cell cycle arrest and apoptosis.[2]
JAK/STAT Signaling: Inhibition of JAK1/2 suggests a potential role for this compound in modulating the tumor microenvironment and anti-tumor immunity.[6][7]
Below is a diagram illustrating the primary signaling pathways targeted by this compound.
References
- 1. onclive.com [onclive.com]
- 2. Tinengotinib (TT-00420), a Novel Spectrum-Selective Small-Molecule Kinase Inhibitor, Is Highly Active Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-In-Human Phase I Study of Tinengotinib (TT-00420), a Multiple Kinase Inhibitor, as a Single Agent in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TransThera Announces the Global Multicenter Phase 3 Clinical Trial Completed First Patient Dosing in the US Evaluating Tinengotinib in FGFRi Relapsed/Refractory Patients with Cholangiocarcinoma [prnewswire.com]
- 5. TransThera Announced Global Phase 3 Clinical Trial for Cholangiocarcinoma Authorized in the European Union and Orphan Drug Designation for Tinengotinib to Treat Biliary Tract Cancer Granted by European Medicines Agency - BioSpace [biospace.com]
- 6. INCLUSION OF TINENGOTINIB TABLETS IN THE LIST OF PRODUCTS FOR PRIORITY REVIEW BY THE NATIONAL MEDICAL PRODUCTS ADMINISTRATION [prnewswire.com]
- 7. selleckchem.com [selleckchem.com]
- 8. What is Tinengotinib used for? [synapse.patsnap.com]
- 9. oncnursingnews.com [oncnursingnews.com]
- 10. Efficacy and Safety of Tinengotinib in Patients With Advanced Refractory/Relapsed CCA Who Previously Received an FGFR Inhibitor [jhoponline.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Tinengotinib Efficacy in Patients With Advanced Cholangiocarcinoma: A Phase 2 Trial | CCA News Online [ccanewsonline.com]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. ascopubs.org [ascopubs.org]
- 15. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Taligantinib solubility in DMSO and cell culture media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taligantinib is a potent, orally active dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Hepatocyte Growth Factor Receptor (c-Met).[1] Its targeted action on these key signaling pathways makes it a compound of significant interest in oncology research, particularly for solid tumors like non-small cell lung cancer and hepatocellular carcinoma.[1] These application notes provide detailed protocols for the solubilization of this compound in DMSO and its application in cell culture media, ensuring reproducible and effective experimental outcomes.
Data Presentation
Due to the novelty of this compound, specific quantitative solubility data in various solvents is not extensively published. However, based on the common characteristics of tyrosine kinase inhibitors (TKIs), a qualitative and practical summary is provided below.
Table 1: Solubility Characteristics of this compound
| Solvent | Solubility | Concentration Range | Notes |
| DMSO | High | ≥ 10 mM | DMSO is the recommended solvent for preparing high-concentration stock solutions. It is a polar aprotic solvent that readily dissolves many organic molecules, including TKIs.[2][3] |
| Cell Culture Media | Low / Poor | Dependent on final DMSO % | This compound, like many TKIs, is expected to have very low solubility in aqueous solutions like cell culture media.[4] Direct dissolution is not recommended. |
| Water | Very Low / Insoluble | Not Recommended | Direct dissolution in water or aqueous buffers (e.g., PBS) is not practical for achieving typical working concentrations.[4] |
| Ethanol | Limited / Variable | Not Recommended | While some organic compounds are soluble in ethanol, DMSO is the preferred solvent for creating stock solutions of TKIs for cell culture use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use and diluted to working concentrations for various cellular assays.
Materials:
-
This compound powder (Molecular Weight: 660.7 g/mol )
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = 10 mmol/L * 0.001 L * 660.7 g/mol * 1000 mg/g = 6.607 mg (for 1 mL)
-
-
Weighing: Carefully weigh out 6.607 mg of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound upon direct addition to the aqueous medium, a serial dilution is recommended.
-
Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium. For example, to prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of medium. Mix gently by pipetting.
-
Final Dilution: Add the desired volume of the intermediate dilution to your cell culture plates or flasks containing pre-warmed medium to reach the final working concentration. For instance, to achieve a final concentration of 1 µM in 1 mL of media, add 10 µL of the 100 µM intermediate solution.
-
-
Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5% (v/v), to prevent solvent-induced cytotoxicity.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.
-
Gentle Mixing: After adding the final dilution to the cell culture vessel, gently swirl the plate or flask to ensure even distribution of the compound.
Visualizations
Signaling Pathways
Caption: this compound inhibits VEGFR-2 and c-Met signaling.
Experimental Workflow
Caption: Workflow for this compound solution preparation.
References
Application Notes and Protocols for Taligantinib Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taligantinib is a potent and selective inhibitor of the Janus kinase (JAK) family of tyrosine kinases, particularly targeting the JAK/STAT signaling pathway.[1][2] Aberrant activation of the JAK/STAT pathway is implicated in various malignancies and inflammatory diseases, making it a crucial target for therapeutic intervention.[2][3] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in cancer cell lines with dysregulated JAK/STAT signaling. The described cell-based assays are fundamental for determining the half-maximal inhibitory concentration (IC50) and characterizing the cytotoxic and anti-proliferative effects of this compound.
Principle of the Assay
The primary assay described is a cell viability assay to determine the dose-dependent effect of this compound on cancer cells. The protocol utilizes a common method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[4][5] A decrease in ATP levels correlates with a reduction in cell viability due to the inhibitory effects of this compound on essential signaling pathways for cell proliferation and survival. This allows for the calculation of an IC50 value, a key metric for drug potency.[6]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Pathway | Hypothetical IC50 (nM) |
| HEL | Erythroleukemia | JAK2 V617F | 50 |
| SET-2 | Acute Megakaryoblastic Leukemia | JAK2 V617F | 75 |
| T-ALL-1 | T-cell Acute Lymphoblastic Leukemia | JAK1/STAT5 | 120 |
| PANC-1 | Pancreatic Cancer | STAT3 | 250 |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Selected cancer cell line (e.g., HEL 92.1.7 for JAK2 V617F mutation)
-
Complete growth medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency. For suspension cells like HEL, maintain a cell density between 1x10^5 and 1x10^6 cells/mL.
-
For adherent cells, wash with PBS, detach with Trypsin-EDTA, and resuspend in fresh medium.
-
Perform cell counting (e.g., using a hemocytometer or automated cell counter) to ensure accurate cell seeding for assays.
Cell Viability Assay (IC50 Determination)
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine the optimal cell seeding density through a preliminary titration experiment. A common starting point is 5,000-10,000 cells per well in a 96-well plate.
-
Seed the cells in a 96-well opaque-walled plate in a volume of 90 µL of complete growth medium and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range could be from 1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only for background).
-
Add 10 µL of the diluted this compound solutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[5]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Subtract the average background luminescence (no-cell control) from all experimental wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Visualizations
Caption: JAK/STAT Signaling Pathway and this compound Inhibition.
Caption: Cell-Based Assay Workflow for this compound IC50 Determination.
References
- 1. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. static.fishersci.eu [static.fishersci.eu]
- 5. promega.com [promega.com]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Application Notes and Protocols: Taligantinib MET Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taligantinib is a potent, orally active, selective dual inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and the hepatocyte growth factor receptor (c-Met).[1] By targeting both of these receptor tyrosine kinases, this compound can suppress tumor angiogenesis and cell proliferation, making it a promising candidate for the treatment of solid tumors such as non-small cell lung cancer and hepatocellular carcinoma.[1] The c-Met signaling pathway, when activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in various cellular processes including proliferation, survival, motility, and invasion.[2][3] Dysregulation of this pathway is implicated in the development and progression of numerous cancers.[4][5] This document provides a detailed protocol for assessing the inhibitory activity of this compound against c-Met kinase using a luminescence-based assay.
c-Met Signaling Pathway
The c-Met signaling pathway is initiated by the binding of HGF, leading to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling events through pathways such as RAS/MAPK, PI3K/AKT, and STAT, ultimately regulating gene expression and promoting cell growth, survival, and migration.[2][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. c-MET [stage.abbviescience.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Taligantinib in VEGFR-2 Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels. Its role in tumor vascularization has established it as a key target in oncology drug development.[1][2][3] Taligantinib is a potent small molecule inhibitor that targets VEGFR-2, alongside other kinases such as c-Met. Understanding the precise inhibitory effect of this compound on VEGFR-2 phosphorylation is crucial for elucidating its mechanism of action and for the development of effective anti-angiogenic therapies.
These application notes provide detailed protocols for assessing the inhibitory activity of this compound on VEGFR-2 phosphorylation in a cellular context using Western Blotting and a cell-based ELISA. Additionally, a protocol for an in vitro kinase assay is included to determine the direct inhibitory effect of this compound on VEGFR-2 kinase activity.
Data Presentation
The inhibitory activity of this compound on VEGFR-2 phosphorylation can be quantified by determining its half-maximal inhibitory concentration (IC50). The following tables present representative data on the inhibition of VEGFR-2 by various small molecule inhibitors, providing a comparative context for the evaluation of this compound.
Table 1: Comparative IC50 Values of Selected VEGFR-2 Inhibitors
| Compound | VEGFR-2 IC50 (nM) | Assay Type | Reference |
| Cabozantinib | 0.035 | Cell-free | [4] |
| Apatinib | 1 | Cell-free | [4] |
| Sunitinib | 80 | Cell-free | [4] |
| Sorafenib | 78.9 | Cell-based | [1] |
| Compound 6 | 12.1 | Cell-based | [1] |
| Compound 7 | 340 | Cell-based | [1] |
Table 2: Example Data from a this compound Dose-Response Experiment
| This compound Concentration (nM) | % Inhibition of VEGFR-2 Phosphorylation |
| 0.1 | 5 |
| 1 | 15 |
| 10 | 48 |
| 50 | 75 |
| 100 | 92 |
| 500 | 98 |
Note: The data in Table 2 is hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.
Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade initiates multiple downstream signaling pathways that regulate endothelial cell proliferation, migration, and survival.[1] this compound exerts its effect by inhibiting this initial phosphorylation step.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell-Based VEGFR-2 Phosphorylation Assay (Western Blot)
This protocol details the steps to assess the effect of this compound on VEGF-induced VEGFR-2 phosphorylation in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs (or other suitable endothelial cell line)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.5% FBS).
-
Pre-treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.[5]
-
Perform electrophoresis to separate proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.[5]
-
Wash the membrane three times with TBST.[5]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.[5]
-
Detect the signal using an ECL substrate and an imaging system.[5]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading control like GAPDH.[5][6]
-
Calculate the ratio of phosphorylated VEGFR-2 to total VEGFR-2 for each treatment condition.
-
Determine the percent inhibition of VEGFR-2 phosphorylation by this compound relative to the VEGF-stimulated control.
-
Plot the percent inhibition against the log of this compound concentration to determine the IC50 value.
-
Cell-Based VEGFR-2 Phosphorylation Assay (ELISA)
This protocol utilizes a sandwich ELISA kit to quantify the levels of phosphorylated VEGFR-2.
Materials:
-
Commercially available Phospho-VEGFR-2 (e.g., Tyr1175) Sandwich ELISA Kit (e.g., from Cell Signaling Technology #7335 or RayBiotech)[7][8]
-
HUVECs (or other suitable endothelial cell line)
-
Reagents and buffers as described for the Western Blot protocol.
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow the same procedure for cell culture, serum starvation, this compound treatment, and VEGF stimulation as described in the Western Blot protocol.
-
Lyse the cells according to the instructions provided with the ELISA kit.
-
Determine the protein concentration of the cell lysates.
-
-
ELISA Assay:
-
Follow the specific protocol provided with the ELISA kit.[7][8] This typically involves:
-
Adding normalized cell lysates to the antibody-coated microplate wells.
-
Incubating to allow for the capture of phosphorylated VEGFR-2.
-
Washing the wells.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an HRP-conjugated secondary antibody or streptavidin-HRP.
-
Incubating and washing.
-
Adding a TMB substrate for color development.
-
Stopping the reaction with a stop solution.
-
Measuring the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve if applicable, following the kit instructions.
-
Determine the concentration or relative amount of phosphorylated VEGFR-2 in each sample.
-
Calculate the percent inhibition of VEGFR-2 phosphorylation by this compound.
-
Determine the IC50 value as described in the Western Blot protocol.
-
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase reaction buffer
-
This compound
-
A detection system (e.g., radiometric assay using [γ-³²P]-ATP, or a non-radioactive method like ADP-Glo™ Kinase Assay)
Procedure:
-
Assay Setup:
-
Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the substrate.
-
Add varying concentrations of this compound or DMSO to the reaction mixture.
-
Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP.[9]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate or the amount of ADP produced, depending on the detection method used.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each this compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Experimental Workflow and Logic Diagrams
Caption: Experimental workflow for the Western Blot-based VEGFR-2 phosphorylation assay.
Caption: Logical workflow for the in vitro VEGFR-2 kinase assay.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PathScan® RP Phospho-VEGFR-2 (Tyr1175) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 8. raybiotech.com [raybiotech.com]
- 9. In vitro kinase assay [protocols.io]
Application Notes and Protocols: Development of Stable Cell Lines Expressing Taligantinib Targets (VEGFR-2 & c-Met)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Taligantinib is a selective dual inhibitor that targets both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Hepatocyte Growth Factor Receptor (c-Met).[1] These two receptor tyrosine kinases are pivotal in tumor angiogenesis, proliferation, and metastasis.[1][2] The development of stable cell lines that reliably express VEGFR-2 and c-Met is a critical step for in-vitro research, drug screening, and functional genomics to elucidate the mechanism of action of inhibitors like this compound and to identify new therapeutic strategies.[3] This document provides detailed protocols for the generation, selection, and validation of such stable cell lines.
Signaling Pathways of this compound Targets
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Upon binding its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling cascades such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.
c-Met, the receptor for Hepatocyte Growth Factor (HGF), is implicated in tumorigenesis and metastasis. HGF binding to c-Met triggers receptor dimerization and autophosphorylation, leading to the activation of multiple signaling pathways, including the RAS-MAPK and PI3K-Akt pathways, which drive cell growth, motility, and invasion. This compound exerts its anti-tumor effects by concurrently blocking these signaling cascades.
References
Application Notes and Protocols for Tivantinib in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, have become a vital tool in preclinical oncology research. These models are highly valued for their ability to maintain the histopathological and genetic characteristics of the original human tumor, thus providing a more predictive platform for assessing the efficacy of new cancer therapies compared to traditional cell line-derived xenografts.
This document provides detailed application notes and experimental protocols for the use of Tivantinib (formerly known as ARQ 197), a selective, orally available, small-molecule inhibitor of the c-MET receptor tyrosine kinase, in PDX models. While the user's original query mentioned "Taligantinib," it has been determined that this is a likely misspelling of Tivantinib, the compound that is the focus of these notes. Tivantinib has been investigated in a variety of solid tumors, and these protocols are designed to guide researchers in the preclinical evaluation of its anti-tumor activity.
Mechanism of Action and Signaling Pathways
Tivantinib's primary mechanism of action is the inhibition of the c-MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase.[1][2] The HGF/c-MET signaling pathway is a critical regulator of cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in the development and progression of many cancers.[2] Tivantinib is a non-ATP competitive inhibitor that stabilizes the inactive conformation of the c-MET kinase, thereby blocking downstream signaling.[2]
In addition to its effects on c-MET, preclinical studies have suggested that Tivantinib may also exert anti-tumor effects through other mechanisms, including:
-
Inhibition of the VEGF Signaling Pathway: Tivantinib has been shown to inhibit the VEGF signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[3]
-
Disruption of Microtubule Polymerization: Some studies indicate that Tivantinib can interact with tubulin, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and apoptosis.[4][5]
Signaling Pathway Diagram
Caption: Tivantinib inhibits the HGF-induced c-MET signaling pathway.
Data Presentation
While specific quantitative data for Tivantinib in patient-derived xenograft (PDX) models is limited in publicly available literature, the following tables summarize representative data from a cell line-derived xenograft study with Tivantinib and preclinical PDX studies of other selective c-MET inhibitors. This data illustrates the expected format for presenting efficacy results.
Table 1: Efficacy of Tivantinib in a Cell Line-Derived Xenograft Model
| Cell Line Xenograft Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| MHCC97L (Hepatocellular Carcinoma) | Tivantinib | 100 | Daily Oral Gavage | 30.9 | [6] |
| MHCC97L (Hepatocellular Carcinoma) | Tivantinib | 200 | Daily Oral Gavage | 64.6 | [6] |
Table 2: Representative Efficacy of Other c-MET Inhibitors in PDX Models
| PDX Model (Cancer Type) | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| Gastric Cancer (c-MET amplified) | Volitinib | 1 | Daily Oral Gavage | 74 | [7] |
| Gastric Cancer (c-MET amplified) | Volitinib | 2.5 | Daily Oral Gavage | 97 | [7] |
| NSCLC (c-MET high expression) | Tepotinib (B1684694) | Not Specified | Not Specified | Tumor Stasis | [8] |
| NSCLC (c-MET amplification) | Tepotinib | Not Specified | Not Specified | Complete Tumor Regression | [8] |
Experimental Protocols
The following protocols provide a general framework for the use of Tivantinib in PDX models. These should be adapted based on the specific tumor type, PDX model characteristics, and institutional guidelines.
Experimental Workflow Diagram
Caption: Workflow for Tivantinib efficacy studies in PDX models.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
Objective: To establish a PDX model from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue (obtained via surgery or biopsy with informed consent)[1][9]
-
Sterile collection medium (e.g., DMEM with antibiotics) on ice
-
Sterile surgical instruments (scalpels, forceps, scissors)[1]
-
Matrigel (optional, can enhance engraftment)
-
Immunodeficient mice (e.g., NOD-SCID, NSG)[1]
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical clips or sutures
Procedure:
-
Tissue Acquisition: Collect fresh tumor tissue in a sterile collection medium on ice and transport it to the laboratory immediately.[1]
-
Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with a cold sterile saline solution. Remove any non-tumor or necrotic tissue. Mince the tumor into small fragments (approximately 2-3 mm³).[1]
-
Animal Preparation: Anesthetize the immunodeficient mouse according to approved institutional protocols. Shave and sterilize the implantation site (typically the flank).
-
Tumor Implantation: Make a small incision in the skin. Create a subcutaneous pocket using blunt dissection. Implant one to two tumor fragments into the pocket (if using Matrigel, mix the fragments with Matrigel before implantation). Close the incision with surgical clips or sutures.[1]
-
Monitoring: Monitor the mice for recovery from anesthesia and for signs of distress. Palpate the implantation site regularly to check for tumor growth.
-
Passaging: Once the initial tumor (P0) reaches a volume of 1000-1500 mm³, euthanize the mouse, aseptically resect the tumor, and process it for implantation into a new cohort of mice (P1 generation) to expand the model.
Protocol 2: Tivantinib Efficacy Study in Established PDX Models
Objective: To evaluate the anti-tumor activity of Tivantinib in an established PDX model.
Materials:
-
Established PDX-bearing mice (typically P2-P5 passages)
-
Tivantinib
-
Vehicle for Tivantinib formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles (20-22 gauge, with a ball-tip)[7]
-
Calipers for tumor measurement
-
Analytical balance
Procedure:
-
Cohort Formation: Once tumors in a cohort of PDX-bearing mice reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Tivantinib Formulation: Prepare the Tivantinib suspension in the chosen vehicle at the desired concentrations (e.g., for doses of 100 mg/kg and 200 mg/kg). Ensure the suspension is homogenous before each administration.
-
Administration: Administer Tivantinib or vehicle to the respective groups via oral gavage. A typical dosing schedule is once or twice daily.[6][7]
-
Monitoring: Measure tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2. Monitor the animals for any signs of toxicity.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a defined treatment period (e.g., 21-28 days).
-
Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
Protocol 3: Pharmacodynamic Analysis of Tivantinib in PDX Tumors
Objective: To assess the in vivo target engagement and downstream signaling effects of Tivantinib.
Materials:
-
PDX-bearing mice treated with Tivantinib or vehicle
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-p-MET, anti-total MET, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK)
-
Formalin and paraffin (B1166041) for immunohistochemistry (IHC)
-
Antibodies for IHC (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis)
Procedure:
-
Tissue Collection: At the study endpoint (or at specific time points after the final dose), euthanize the mice and resect the tumors. For Western blotting, snap-freeze the tumor tissue in liquid nitrogen. For IHC, fix the tissue in 10% neutral buffered formalin.
-
Western Blotting:
-
Homogenize the frozen tumor tissue in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against the target proteins and appropriate secondary antibodies.
-
Visualize and quantify the protein bands to determine the effect of Tivantinib on the phosphorylation status of c-MET and its downstream effectors.
-
-
Immunohistochemistry:
-
Process the formalin-fixed tissue and embed in paraffin.
-
Section the paraffin blocks and mount on slides.
-
Perform antigen retrieval and stain the sections with antibodies for biomarkers of interest (e.g., p-MET, Ki-67, cleaved caspase-3).
-
Visualize and score the staining to assess changes in protein expression and localization within the tumor tissue.
-
Conclusion
The use of patient-derived xenograft models provides a robust platform for the preclinical evaluation of targeted therapies like Tivantinib. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers to design and execute meaningful studies to investigate the efficacy and mechanism of action of Tivantinib in a clinically relevant setting. Careful adherence to these methodologies will contribute to the generation of high-quality, translatable data that can inform the clinical development of this and other novel anti-cancer agents.
References
- 1. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Volitinib, a potent and highly selective c-Met inhibitor, effectively blocks c-Met signaling and growth in c-MET amplified gastric cancer patient-derived tumor xenograft models [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of Patient-Derived Xenografts from Fine Needle Aspirates or Core Needle Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Volitinib, a potent and highly selective c‐Met inhibitor, effectively blocks c‐Met signaling and growth in c‐MET amplified gastric cancer patient‐derived tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes and Protocols for Assessing Taligantinib Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taligantinib is a potent, orally bioavailable dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Mesenchymal-Epithelial Transition factor (c-Met). By targeting these key receptor tyrosine kinases, this compound disrupts critical signaling pathways involved in tumor angiogenesis, proliferation, and metastasis. As with any kinase inhibitor, a thorough understanding of its selectivity profile is paramount for predicting both efficacy and potential toxicity. Off-target effects, where a drug interacts with unintended proteins, can lead to unexpected adverse events or, in some cases, beneficial polypharmacology.[1][2]
These application notes provide a comprehensive framework and detailed protocols for the systematic assessment of this compound's off-target effects. The methodologies described herein are designed to enable researchers to build a robust selectivity profile, validate off-target interactions, and understand the functional consequences of these interactions in a cellular context.
Data Presentation: this compound Selectivity Profile
A comprehensive assessment of a kinase inhibitor's selectivity involves screening against a large panel of kinases. While a specific kinome scan for this compound is not publicly available, the following table presents representative data from other dual VEGFR-2/c-Met inhibitors, such as Cabozantinib and Lenvatinib, to illustrate the expected format and type of data for off-target analysis.[3][4] This data is typically generated from biochemical assays measuring the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).
| Target Classification | Kinase Target | This compound (Representative IC50/Kd in nM) | Significance |
| Primary On-Target | VEGFR-2 (KDR) | 1-10 | Potent inhibition of the primary target is essential for efficacy. |
| c-Met | 1-10 | Potent inhibition of the second primary target. | |
| Known Off-Target | KIT | 10-50 | Inhibition of KIT can contribute to both efficacy and toxicity (e.g., in gastrointestinal stromal tumors).[3] |
| RET | 10-50 | RET inhibition is relevant in certain thyroid and lung cancers.[3] | |
| AXL | 20-100 | AXL is implicated in drug resistance and metastasis.[3] | |
| FLT3 | 20-100 | Inhibition of FLT3 is relevant in certain leukemias.[3] | |
| TIE2 | 50-200 | TIE2 is another receptor tyrosine kinase involved in angiogenesis. | |
| Potential Off-Target | SRC family kinases | >100 | Off-target activity on non-receptor tyrosine kinases can lead to diverse cellular effects. |
| PDGFRβ | >100 | Overlap in activity against other receptor tyrosine kinases is common. | |
| FGFR1-4 | >100 | Inhibition of fibroblast growth factor receptors can impact various cellular processes.[4] |
Experimental Protocols
A multi-pronged approach is recommended to thoroughly characterize the off-target profile of this compound.[5] This involves a combination of broad, unbiased screening methods and focused, validation assays.
Protocol 1: In Vitro Kinome Profiling
Objective: To determine the selectivity of this compound across a broad panel of human kinases.
Principle: Commercially available kinase profiling services (e.g., KINOMEscan™, Eurofins DiscoverX) utilize binding assays or enzymatic assays to quantify the interaction of the inhibitor with hundreds of purified kinases.[6][7]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration 100-fold higher than the final desired screening concentration.
-
Assay Format: Select a suitable assay format. A common choice is a competition binding assay where this compound competes with a labeled ligand for the ATP-binding site of each kinase.
-
Screening Concentration: Perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) to identify potential hits.
-
Dose-Response Analysis: For any kinases showing significant inhibition (e.g., >70% inhibition) in the initial screen, perform a follow-up dose-response analysis to determine the IC50 or Kd values.
-
Data Analysis: The results are typically provided as a percentage of inhibition or binding relative to a control. Calculate IC50 values for confirmed off-targets. The selectivity score can be calculated by dividing the number of inhibited kinases by the total number of tested kinases at a specific concentration.[8]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the engagement of this compound with its on- and potential off-targets in a cellular environment.
Principle: The binding of a ligand (this compound) to its target protein can increase the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement in intact cells.[9][10][11]
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human umbilical vein endothelial cell line like HUVEC for VEGFR-2 or a c-Met amplified cancer cell line like MKN-45) to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) followed by cooling.
-
Lysis and Protein Quantification: Lyse the cells to separate the soluble and aggregated protein fractions. This can be achieved through freeze-thaw cycles or sonication. Centrifuge the lysates to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for the target proteins of interest (e.g., VEGFR-2, c-Met, and suspected off-targets identified from kinome profiling). Use an appropriate secondary antibody and detect the signal using chemiluminescence.
-
Data Analysis: Quantify the band intensities at each temperature. The temperature at which 50% of the protein is denatured (Tm) is determined. A shift in the Tm in the presence of this compound indicates target engagement.
Protocol 3: Quantitative Phosphoproteomics
Objective: To obtain an unbiased, global view of the signaling pathways affected by this compound treatment.
Principle: Mass spectrometry-based phosphoproteomics allows for the identification and quantification of thousands of phosphorylation sites in a single experiment. Changes in the phosphorylation status of proteins upon this compound treatment can reveal both on-target and off-target kinase inhibition.[12][13][14]
Methodology:
-
Cell Culture and Treatment: Culture cells as described in Protocol 2 and treat with this compound or vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the total peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and provide information about their sequence and the location of the phosphorylation sites.
-
Data Analysis: Use specialized software to identify and quantify the phosphopeptides. Compare the abundance of each phosphopeptide between the this compound-treated and control samples.
-
Pathway Analysis: Use bioinformatics tools to map the significantly altered phosphoproteins to known signaling pathways. This will reveal which pathways are modulated by this compound, providing clues to its on- and off-target effects.
Visualizations
Caption: Key signaling pathways of VEGFR-2 and c-Met inhibited by this compound.
Caption: A stepwise workflow for the identification and validation of this compound off-targets.
Caption: A decision-making diagram for interpreting experimental outcomes.
References
- 1. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Preclinical Administration of Taligantinib: Application Notes and Protocols for In Vivo Studies
A comprehensive guide for researchers, scientists, and drug development professionals.
Note on the Investigational Agent: As of the current date, publicly accessible preclinical data for the specific compound "Taligantinib" is limited. To fulfill the structural and content requirements of this request, the following Application Notes and Protocols have been generated using Tivantinib (ARQ 197) as a representative Tyrosine Kinase Inhibitor (TKI). Tivantinib shares putative mechanisms of action with emerging TKIs, including the inhibition of critical cell signaling pathways involved in cancer progression. These notes and protocols are intended to serve as a detailed template that can be adapted for this compound as specific data becomes available.
Introduction
Tivantinib is a selective, orally bioavailable, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase. The c-MET pathway is a critical driver of tumor cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is implicated in the progression of numerous cancers. Furthermore, recent studies have revealed that Tivantinib also exhibits antitumor activity through a secondary mechanism: the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2][3][4][5] This dual mechanism of action makes it a compound of significant interest in preclinical cancer research.
These application notes provide a summary of the available preclinical data on Tivantinib administration in animal models and offer detailed protocols for conducting in vivo efficacy, pharmacokinetic, and toxicology studies.
Quantitative Data Presentation
The following tables summarize the quantitative data from preclinical animal studies involving Tivantinib.
Table 1: In Vivo Efficacy of Tivantinib in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Hepatocellular Carcinoma | Mouse (Xenograft) | MHCC97L | 100 mg/kg, oral, daily | 30.9% | [6] |
| Hepatocellular Carcinoma | Mouse (Xenograft) | MHCC97L | 200 mg/kg, oral, daily | 64.6% | [6] |
| Lung Cancer | Nude Mice (Xenograft) | EBC-1 | 200 mg/kg, oral, twice daily (5 days on, 2 days off) | Significant tumor growth inhibition | [7] |
| Lung Cancer | Nude Mice (Xenograft) | H460 | 200 mg/kg, oral, twice daily (5 days on, 2 days off) | Significant tumor growth inhibition | [7] |
| Breast Cancer | Mouse (Xenograft) | MDA-MB-231 | 120 mg/kg, oral, daily | Significant reduction in subcutaneous tumor growth |
Table 2: Pharmacokinetic Parameters of Tivantinib in Preclinical Models
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t½ (hr) | Bioavailability (%) |
| Mouse (C57BL/6) | 10 | Oral | ~18,000 | 0.5 | - | 2.94 | 50 |
| Prairie Dog | 20 | Oral | 1673 | 7.2 | - | 7.57 | ~24 |
| Mouse (CD-1) | - | - | - | - | - | - | - |
| Rat (Wistar-Hannover) | - | - | - | - | - | - | - |
Note: Specific AUC values for mice and prairie dogs were not detailed in the provided search results. Data for CD-1 mice and Wistar-Hannover rats suggest low blood clearance.
Table 3: Toxicology Profile of Tivantinib in Preclinical Studies
| Species | Dose Level | Observation |
| Rodents | Not Specified | General dose-dependent toxicity |
| Mouse | 200 mg/kg (daily) | Well-tolerated with stable body weights |
Note: Detailed quantitative toxicology data such as MTD and NOAEL were not available in the search results. It is recommended that dose-ranging studies be performed for each new animal model.
Experimental Protocols
The following are detailed protocols for the preclinical evaluation of a TKI like Tivantinib.
In Vivo Efficacy Study: Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the test compound in an established human tumor xenograft model in immunocompromised mice.
Materials:
-
Animals: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Tumor Cells: A human cancer cell line relevant to the intended therapeutic indication (e.g., MHCC97L for hepatocellular carcinoma).
-
Vehicle: A suitable vehicle for oral administration (e.g., a mixture of polyethylene (B3416737) glycol 400 and water).
-
Test Compound: Tivantinib or other TKI.
-
Equipment: Calipers, analytical balance, oral gavage needles (20-22 gauge), sterile syringes, cell culture reagents and equipment.
Protocol:
-
Cell Culture: Culture the selected human cancer cell line according to standard protocols.
-
Tumor Implantation:
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS) at a concentration of 5 x 10^6 to 1 x 10^7 cells per 0.1 mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Grouping and Dosing:
-
Randomize mice into treatment and control groups (n=6-10 mice per group) once tumors reach the desired size.
-
Prepare the test compound formulation. For Tivantinib, this may involve dissolving in a suitable vehicle.
-
Administer the test compound or vehicle to the respective groups via oral gavage at the desired dose and schedule (e.g., 200 mg/kg, twice daily).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of the test compound in a relevant animal model.
Materials:
-
Animals: Male and female mice or rats.
-
Test Compound and Vehicle.
-
Equipment: Oral gavage and intravenous injection equipment, blood collection supplies (e.g., capillary tubes, EDTA-coated tubes), centrifuge, analytical instrumentation (LC-MS/MS).
Protocol:
-
Dosing:
-
Administer a single dose of the test compound to separate groups of animals via the intended clinical route (e.g., oral gavage) and intravenously (for bioavailability determination).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
-
Bioanalysis:
-
Analyze the plasma concentrations of the test compound and its major metabolites using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, elimination half-life (t½), and oral bioavailability.
-
General Toxicology Study
Objective: To assess the general toxicity profile of the test compound after single or repeat dosing.
Protocol:
-
Dose-Ranging: Conduct a dose-ranging study to determine the Maximum Tolerated Dose (MTD).
-
Repeat-Dose Study: Administer the test compound daily for a specified duration (e.g., 14 or 28 days) at multiple dose levels, including the MTD.
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity.
-
Body Weight and Food Consumption: Record body weight and food consumption regularly.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a full necropsy with histopathological examination of major organs.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by Tivantinib.
References
- 1. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with Taligantinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taligantinib is a potent, orally bioavailable small molecule inhibitor targeting both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met (also known as Hepatocyte Growth Factor Receptor, HGFR). Both VEGFR-2 and c-Met are receptor tyrosine kinases that play crucial roles in tumor angiogenesis, proliferation, survival, and metastasis. Their dual inhibition presents a promising strategy for cancer therapy. High-throughput screening (HTS) is essential for identifying and characterizing novel kinase inhibitors like this compound. These application notes provide detailed protocols for biochemical and cell-based HTS assays designed to evaluate the inhibitory activity of this compound and other similar compounds.
Disclaimer: The following protocols and data are provided as illustrative examples for screening inhibitors against c-Met and VEGFR-2. Due to the limited publicly available HTS data specifically for this compound, these methodologies are based on established assays for similar kinase inhibitors.
Signaling Pathways of Interest
This compound's dual-targeting mechanism involves the inhibition of two key signaling pathways implicated in cancer progression: the VEGF and HGF/c-Met pathways.
VEGF Signaling Pathway
The VEGF signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.
c-Met Signaling Pathway
The HGF/c-Met signaling pathway is involved in cell motility, invasion, and morphogenesis. Its dysregulation is a driver for tumor progression and metastasis in numerous cancers.
High-Throughput Screening Workflow
A typical HTS workflow for identifying and characterizing kinase inhibitors like this compound involves primary screening of a compound library, followed by hit confirmation and dose-response studies to determine potency.
Data Presentation
The following tables present representative data from HTS assays for c-Met and VEGFR-2 inhibitors. This data is illustrative and serves to demonstrate the expected outcomes from the described protocols.
Table 1: Representative Data from a Biochemical HTS Assay for c-Met and VEGFR-2 Inhibitors
| Compound | Target | IC50 (nM) | Z'-Factor |
| This compound | c-Met | 5 | 0.82 |
| VEGFR-2 | 15 | 0.79 | |
| Crizotinib | c-Met | 8 | 0.85 |
| VEGFR-2 | >1000 | N/A | |
| Sunitinib | c-Met | 50 | N/A |
| VEGFR-2 | 9 | 0.81 | |
| Staurosporine | c-Met | 2 | 0.88 |
| VEGFR-2 | 1 | 0.86 |
Table 2: Representative Data from a Cell-Based HTS Assay for c-Met and VEGFR-2 Inhibitors
| Compound | Cell Line | Target Pathway | Cellular IC50 (nM) |
| This compound | MKN-45 | c-Met | 25 |
| HUVEC | VEGFR-2 | 75 | |
| Crizotinib | MKN-45 | c-Met | 30 |
| HUVEC | VEGFR-2 | >5000 | |
| Sunitinib | MKN-45 | c-Met | 250 |
| HUVEC | VEGFR-2 | 50 |
Experimental Protocols
Protocol 1: Biochemical HTS Assay for c-Met/VEGFR-2 Kinase Activity (LanthaScreen® TR-FRET Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the kinase activity of c-Met or VEGFR-2 in a high-throughput format.
Materials:
-
Recombinant human c-Met or VEGFR-2 kinase
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET dilution buffer
-
Stop solution (EDTA)
-
This compound and other test compounds
-
384-well microplates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include controls for no inhibitor (DMSO only) and no enzyme.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 2.5 µL of the kinase/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a solution of Terbium-labeled antibody and EDTA in TR-FRET dilution buffer.
-
Add 10 µL of the antibody/EDTA solution to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein (B123965) and 495 nm for terbium).
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Calculate the Z'-factor using the high and low controls to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1][2][3][4][5]
-
Protocol 2: Cell-Based HTS Assay for Inhibition of c-Met/VEGFR-2 Phosphorylation
This protocol measures the ability of this compound to inhibit the phosphorylation of c-Met or VEGFR-2 in a cellular context.
Materials:
-
c-Met dependent (e.g., MKN-45) or VEGFR-2 dependent (e.g., HUVEC) cell lines
-
Cell culture medium and supplements
-
HGF or VEGF-A ligand
-
This compound and other test compounds
-
Lysis buffer
-
Antibodies: anti-phospho-c-Met (or VEGFR-2) and anti-total-c-Met (or VEGFR-2)
-
Detection reagents (e.g., chemiluminescent substrate)
-
384-well microplates
-
Plate reader for luminescence or fluorescence detection
Procedure:
-
Cell Plating: Seed cells in 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or control compounds for a predetermined time (e.g., 2 hours).
-
Ligand Stimulation: Stimulate the cells with HGF (for c-Met) or VEGF-A (for VEGFR-2) for a short period (e.g., 15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding lysis buffer.
-
Detection (ELISA-based):
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody (e.g., anti-total c-Met).
-
Incubate to allow the receptor to bind.
-
Wash the plate and add a detection antibody that recognizes the phosphorylated form of the receptor (e.g., anti-phospho-c-Met).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent or fluorescent substrate and read the signal on a plate reader.
-
-
Data Analysis:
-
Normalize the phospho-receptor signal to the total receptor signal (if measured in parallel).
-
Calculate the percent inhibition of phosphorylation for each compound concentration relative to the ligand-stimulated control.
-
Determine the cellular IC50 value by plotting percent inhibition against the logarithm of compound concentration.
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Taligantinib Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Taligantinib for cell culture experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data to ensure the successful application of this dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor that simultaneously targets two key receptor tyrosine kinases: VEGFR-2 and c-Met. These receptors are crucial for tumor angiogenesis (the formation of new blood vessels) and cell proliferation. By inhibiting both pathways, this compound can effectively suppress tumor growth.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the specific cell line being used. A good starting point is to perform a dose-response experiment covering a broad range of concentrations, typically from 1 nM to 10 µM, to determine the half-maximal inhibitory concentration (IC50) for your cells of interest.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration does not exceed a level that is toxic to your cells (typically below 0.5%, but ideally ≤ 0.1%).[1] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.[1]
Q4: What are the potential off-target effects of this compound?
A4: As a multi-kinase inhibitor, this compound may have off-target effects, meaning it could inhibit other kinases besides VEGFR-2 and c-Met.[2][3] This can lead to unexpected cellular responses. It is advisable to consult kinase profiling data if available, or to test the effects of this compound on key cellular processes that might be affected by off-target kinase inhibition.
Data Presentation
Table 1: Reported IC50 Values for Dual VEGFR-2/c-Met Inhibitors in Various Cancer Cell Lines
Note: Specific IC50 values for this compound are not widely available in the public domain. The following table presents data for other dual VEGFR-2/c-Met inhibitors to provide a general reference range. Researchers should determine the specific IC50 for this compound in their cell line of interest.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Cabozantinib | HUVEC (VEGFR2) | - | 0.035 |
| Cabozantinib | Various | Various | 1.3 (c-Met) |
| Foretinib | HUVEC (VEGFR2) | - | 1.5 |
| Foretinib | NCI-H441 (c-Met) | Lung Carcinoma | 1.0 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cytotoxicity Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium. A common starting point is a 10-point serial dilution, creating a concentration range from 1 nM to 10 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
-
-
Incubation:
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis software.[5]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dojindo.com [dojindo.com]
Technical Support Center: Taligantinib In Vivo Studies
Disclaimer: Specific in vivo toxicity data for Taligantinib is not publicly available. This guide is based on the general principles and known toxicity profiles of tyrosine kinase inhibitors (TKIs) and is intended to provide a framework for establishing the safety and efficacy of novel TKIs in preclinical research. The quantitative data and protocols provided are illustrative examples.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during in-vivo experiments with novel tyrosine kinase inhibitors like this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality | - Dose exceeds Maximum Tolerated Dose (MTD).- Acute on-target or off-target toxicity.[1] - Vehicle toxicity. | - Immediately halt dosing in the affected cohort.- Perform necropsy to identify potential organ damage.- Re-evaluate the MTD with a dose de-escalation study.- Conduct a vehicle-only toxicity study. |
| Significant Weight Loss (>15%) | - Gastrointestinal toxicity (e.g., diarrhea).[2]- General malaise and reduced food/water intake.- Systemic toxicity affecting metabolism. | - Monitor animal weights daily.- Provide supportive care (e.g., hydration, palatable food).- Consider dose reduction or intermittent dosing schedule.- Analyze for signs of gastrointestinal distress. |
| Observed Signs of Distress (Lethargy, Ruffled Fur, Hunched Posture) | - Common indicators of systemic toxicity.[3]- Pain or discomfort. | - Consult with veterinary staff to assess animal welfare.- Implement a scoring system for clinical signs to determine humane endpoints.- Consider dose reduction. |
| Skin Rash or Dermatitis | - Common on-target effect of EGFR inhibitors.[2][4] | - Document the severity and progression of the rash.- Consider topical treatments as supportive care.[2]- Evaluate if the rash is dose-dependent. |
| Elevated Liver Enzymes (ALT/AST) | - Hepatotoxicity, a known off-target effect of some TKIs. | - Collect blood samples for clinical chemistry analysis.- Perform histopathological analysis of liver tissue.- Evaluate dose-dependency of hepatotoxicity. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions to help researchers proactively manage and minimize this compound toxicity in their in vivo experiments.
Q1: How do I determine a safe starting dose for this compound in my animal model?
A1: A dose-escalation study is essential to determine the Maximum Tolerated Dose (MTD). This is the highest dose that does not cause unacceptable toxicity.[3][5][6][7] The study typically involves administering increasing doses of the compound to different cohorts of animals and monitoring for signs of toxicity over a defined period.
Q2: What are the typical on-target and off-target toxicities of tyrosine kinase inhibitors?
A2: On-target toxicities result from the inhibition of the intended molecular target in normal tissues, while off-target toxicities are due to the inhibition of other kinases or proteins.[1][8][9][10] For example, inhibiting EGFR can lead to skin rash and diarrhea (on-target), while off-target effects might include cardiotoxicity or hepatotoxicity due to inhibition of other kinases.[2][11][12]
Q3: Can I reduce the dose of this compound to minimize toxicity without compromising its anti-tumor efficacy?
A3: Yes, this is often possible through combination therapy. Combining this compound with another agent that has a different mechanism of action may allow for a lower, less toxic dose of this compound while achieving a synergistic or additive anti-tumor effect.[13][14][15][16][17]
Q4: What is the best way to monitor for toxicity during an in vivo study?
A4: A comprehensive monitoring plan should include daily clinical observations (activity, posture, fur), daily body weight measurements, and regular blood sample collection for hematology and clinical chemistry analysis. At the end of the study, a full necropsy with histopathological examination of major organs is recommended.
Q5: Are there alternative formulation or dosing strategies that can reduce toxicity?
A5: Yes. Consider alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), which can allow for recovery from toxic effects. Additionally, novel drug delivery systems, such as nanoparticle formulations, can sometimes improve the therapeutic index by targeting the drug to the tumor site and reducing systemic exposure.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination of this compound in Mice
Objective: To determine the MTD of this compound when administered daily for 14 days.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose)
-
6-8 week old mice (e.g., BALB/c or as per the tumor model)
-
Standard laboratory equipment for animal handling and dosing.
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Dose Selection: Based on in vitro cytotoxicity data, select a starting dose and at least 4-5 escalating dose levels.
-
Group Allocation: Randomly assign animals to dose cohorts (n=3-5 per cohort) and a vehicle control group.
-
Dosing: Administer this compound or vehicle daily via the intended route of administration (e.g., oral gavage) for 14 consecutive days.
-
Monitoring:
-
Record clinical signs of toxicity daily.
-
Measure body weight daily.
-
At the end of the study, collect blood for complete blood count and serum chemistry.
-
Perform a gross necropsy and collect major organs for histopathology.
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in animal death, more than 15-20% body weight loss, or other severe signs of toxicity.
Data Presentation:
| Dose (mg/kg/day) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle | 5 | 0/5 | +5% | None |
| 10 | 5 | 0/5 | +2% | None |
| 25 | 5 | 0/5 | -5% | Mild lethargy in 1/5 |
| 50 | 5 | 1/5 | -18% | Lethargy, ruffled fur in 4/5 |
| 100 | 5 | 3/5 | -25% | Severe lethargy, hunched posture |
In this hypothetical example, the MTD would be 25 mg/kg/day.
Protocol 2: Combination Therapy to Mitigate this compound Toxicity
Objective: To assess if combining a sub-optimal dose of this compound with Agent X can maintain efficacy while reducing toxicity.
Materials:
-
This compound
-
Agent X
-
Tumor-bearing mice (e.g., xenograft or syngeneic model)
-
Calipers for tumor measurement.
Methodology:
-
Tumor Implantation: Implant tumor cells into the mice and allow tumors to reach a predetermined size (e.g., 100-150 mm³).
-
Group Allocation: Randomly assign animals to the following groups (n=8-10 per group):
-
Vehicle Control
-
This compound at MTD (e.g., 25 mg/kg)
-
This compound at a lower dose (e.g., 12.5 mg/kg)
-
Agent X alone
-
This compound (12.5 mg/kg) + Agent X
-
-
Dosing: Administer the respective treatments for the duration of the study (e.g., 21 days).
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Monitor body weight and clinical signs of toxicity as in the MTD study.
-
-
Data Analysis: Compare tumor growth inhibition and toxicity profiles across the different treatment groups.
Data Presentation:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 1500 | 0 | +8% |
| This compound (25 mg/kg) | 400 | 73 | -15% |
| This compound (12.5 mg/kg) | 900 | 40 | -2% |
| Agent X | 1200 | 20 | +5% |
| This compound (12.5 mg/kg) + Agent X | 450 | 70 | -4% |
This hypothetical data suggests that the combination therapy maintains high efficacy with significantly reduced toxicity.
Visualizations
Caption: On-target vs. Off-target effects of this compound.
Caption: Workflow for in vivo toxicity and efficacy assessment.
Caption: Decision tree for managing adverse events in vivo.
References
- 1. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archive.cancerworld.net [archive.cancerworld.net]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 5. faieafrikanart.com [faieafrikanart.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A practical guide to managing cardiopulmonary toxicities of tyrosine kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Novel Drug Combination Fights Resistance to TKI Therapy | Lung Cancer | Research | UT Southwestern Medical Center [utswmed.org]
- 17. openaccessjournals.com [openaccessjournals.com]
dealing with Taligantinib batch to batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taligantinib. The information is designed to address common issues, with a focus on mitigating batch-to-batch variability to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, selective dual inhibitor that targets both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Hepatocyte Growth Factor Receptor (c-Met).[1] By inhibiting these receptor tyrosine kinases, this compound can suppress tumor angiogenesis and cell proliferation.[1] It is primarily investigated for its potential in treating solid tumors like non-small cell lung cancer and hepatocellular carcinoma.[1]
Q2: What are the primary signaling pathways affected by this compound?
A2: this compound's dual-inhibitory action affects the signaling cascades downstream of both VEGFR-2 and c-Met. The inhibition of VEGFR-2 primarily impacts pathways involved in angiogenesis, cell proliferation, and migration. The inhibition of c-Met affects pathways that regulate cell growth, survival, and invasion. The key downstream pathways include the RAS/RAF/MEK/ERK and PI3K/Akt signaling cascades.
Q3: How should I properly store and handle this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C for up to two years and for up to six months once in solution at -80°C. For short-term storage of solutions, 4°C is suitable for up to two weeks. It is recommended to prepare and use solutions on the same day. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening. Avoid repeated freeze-thaw cycles.
Q4: What are the common causes of batch-to-batch variability with small molecule inhibitors like this compound?
A4: Batch-to-batch variability in small molecule inhibitors can arise from several factors during manufacturing and handling. These can include minor differences in purity, the presence of different salt forms or solvates, variations in crystalline structure, and the presence of impurities or degradation products. These variations can affect the compound's solubility, stability, and ultimately its biological activity in your experiments.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values between experiments.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Batch-to-Batch Variability | 1. Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch of this compound. Compare purity, moisture content, and other specifications. 2. Perform Quality Control (QC) Check: Upon receiving a new batch, perform an internal QC check, such as HPLC or LC-MS, to confirm identity and purity. 3. Qualify New Batches: Before use in large-scale experiments, qualify each new batch by running a small-scale bioassay (e.g., a cell viability assay with a control cell line) to ensure its potency is consistent with previous batches. | Consistent starting material, leading to more reproducible IC50 values. |
| Cell-Based Assay Variability | 1. Cell Line Authenticity: Regularly verify the identity of your cell lines using short tandem repeat (STR) profiling. 2. Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. 3. Cell Seeding Density: Optimize and maintain a consistent cell seeding density to ensure uniform cell growth and health. 4. Assay Duration: Ensure the incubation time with this compound is consistent across all experiments. | Reduced variability in the biological response of the cells, leading to more consistent IC50 values. |
| Compound Solubility Issues | 1. Solvent and Stock Concentration: Use a consistent, high-quality solvent (e.g., DMSO) to prepare a high-concentration stock solution. 2. Preparation of Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 3. Visual Inspection: Before adding to cells, visually inspect the final dilution in media for any signs of precipitation. | This compound is fully dissolved and delivered to the cells at the intended concentration. |
Issue 2: Reduced or no inhibition of target phosphorylation (p-VEGFR-2, p-c-Met).
A lack of target engagement is a critical issue that can undermine the rationale for using the inhibitor.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inactive Compound | 1. Check Storage Conditions: Ensure this compound has been stored correctly to prevent degradation. 2. Use a Fresh Aliquot: Prepare a fresh stock solution from the solid compound. 3. Positive Control: Include a positive control inhibitor for VEGFR-2 or c-Met to ensure the assay is working correctly. | Confirmation that the observed lack of activity is not due to a degraded compound. |
| Suboptimal Assay Conditions | 1. Stimulation of Kinase Activity: If the basal level of receptor phosphorylation is low, stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR-2, HGF for c-Met) before or during this compound treatment. 2. Treatment Duration and Concentration: Optimize the concentration range and treatment time with this compound. A time-course and dose-response experiment is recommended. | Robust and detectable phosphorylation of the target kinases, allowing for the observation of inhibition. |
| Technical Issues with Western Blotting | 1. Antibody Validation: Ensure the primary antibodies for p-VEGFR-2 and p-c-Met are specific and validated for Western blotting. 2. Lysis Buffer Composition: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of the proteins. 3. Loading Controls: Use appropriate loading controls (e.g., total VEGFR-2, total c-Met, or a housekeeping protein like GAPDH or β-actin) to ensure equal protein loading. | Reliable and quantifiable detection of changes in protein phosphorylation. |
Data Presentation
Table 1: Representative Certificate of Analysis Parameters for this compound
Note: This is an example based on typical quality control parameters for small molecule inhibitors. Always refer to the batch-specific CoA provided by the supplier.
| Parameter | Specification |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98.0% |
| Identity (¹H-NMR) | Conforms to structure |
| Mass Spectrum | Consistent with molecular weight |
| Solubility | Soluble in DMSO |
| Moisture Content | ≤0.5% |
Table 2: Exemplary IC50 Values of this compound in Cancer Cell Lines
Note: The following are hypothetical IC50 values for illustrative purposes. Actual values should be determined experimentally for your specific cell line and assay conditions.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| HUVEC | N/A (Endothelial Cells) | Cell Viability (VEGFR-2) | 50 |
| Hs 746T | Gastric Cancer | Cell Viability (c-Met amplified) | 15 |
| SNU-5 | Gastric Cancer | Cell Viability (c-Met amplified) | 25 |
| A549 | Non-Small Cell Lung Cancer | Cell Viability | 250 |
| HCC827 | Non-Small Cell Lung Cancer | Cell Viability | 180 |
Mandatory Visualizations
Caption: this compound's dual inhibition of VEGFR-2 and c-Met signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT or Resazurin-based)
This protocol is for determining the IC50 value of this compound in a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
MTT, XTT, or Resazurin-based cell viability reagent
-
DMSO (for dissolving this compound and as a vehicle control)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT/XTT: Add the reagent to each well and incubate according to the manufacturer's instructions. Then, add the solubilization solution and read the absorbance on a plate reader.
-
For Resazurin-based assays: Add the reagent to each well, incubate, and then measure the fluorescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of VEGFR-2 and c-Met Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of its target kinases.
Materials:
-
This compound
-
Cancer cell line with detectable levels of VEGFR-2 and/or c-Met
-
Complete growth medium
-
VEGF and/or HGF (if stimulation is required)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (p-VEGFR-2, total VEGFR-2, p-c-Met, total c-Met, and a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. If required, serum-starve the cells and then stimulate with VEGF or HGF in the presence or absence of various concentrations of this compound for a predetermined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and run the samples on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and/or the loading control.
References
Technical Support Center: Taligantinib Stability and Handling
This technical support center provides guidance on the stability and long-term storage of Taligantinib. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of the compound throughout its experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound powder should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[1][2] Specific temperature recommendations are as follows:
Q2: How should I store this compound solutions?
Stock solutions of this compound should be prepared and used on the same day whenever possible.[3] For short-term storage, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles. Long-term storage of solutions is generally not recommended.[3]
Q3: Will short-term exposure to room temperature affect the stability of this compound?
Short periods at temperatures higher than recommended, such as during shipping (less than one week), are unlikely to significantly compromise the product's efficacy or shelf life.[3] However, for routine lab use, it is crucial to adhere to the recommended storage temperatures.
Q4: What are the known incompatibilities for this compound?
This compound should not be stored with strong acids or bases, as well as strong oxidizing or reducing agents, as these can lead to degradation.[1]
Troubleshooting Guide: Stability-Related Issues
This guide addresses common problems that may arise during experiments due to the potential instability of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cellular assays. | Degradation of this compound in stock solutions or working solutions. | Prepare fresh stock solutions from solid powder before each experiment. If using frozen aliquots, use a fresh aliquot for each experiment and avoid reusing any leftover solution. Ensure the solvent used is of high purity and free of contaminants. |
| Precipitate formation in stock solutions upon thawing. | Poor solubility or aggregation at low temperatures. | Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[3] Gently vortex the solution to ensure it is fully dissolved. If precipitation persists, sonication may be carefully applied. Consider preparing stock solutions in a different solvent if solubility issues continue. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of this compound due to improper handling or storage. | Review storage and handling procedures. Ensure the compound is protected from light and stored at the correct temperature. Analyze a freshly prepared sample from the solid stock to confirm the integrity of the starting material. If degradation is suspected, a forced degradation study can help identify potential degradation products. |
| Variability in results between different batches of the compound. | Differences in purity or stability between batches. | Always source compounds from reputable suppliers. It is good practice to perform an initial quality control check (e.g., by HPLC) on new batches to confirm purity and compare with previous batches. |
Quantitative Data on this compound Stability
While specific public data on the degradation kinetics of this compound is limited, the following table summarizes the recommended storage conditions based on available safety data sheets.
| Form | Storage Temperature | Recommended Maximum Storage Duration |
| Solid (Powder) | -20°C | 3 years[1] |
| Solid (Powder) | 4°C | 2 years[1] |
| Solution | -20°C | 1 month[3] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This generalized protocol is based on standard industry practices for small molecules like this compound.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid this compound powder to dry heat at a specified temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solid this compound powder and a solution of this compound to UV light (e.g., 254 nm) and visible light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method to separate the parent drug from any degradation products.
-
Characterize the structure of significant degradation products using LC-MS.
-
Visualizations
Signaling Pathway
This compound is a tyrosine kinase inhibitor. While its precise signaling network interactions are a subject of ongoing research, related compounds are known to inhibit pathways such as the VEGF signaling pathway, which is crucial in angiogenesis.
Caption: Simplified VEGF signaling pathway, a potential target of this compound.
Experimental Workflow
The following diagram illustrates the workflow for a forced degradation study to assess the stability of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
adjusting Taligantinib dosage for resistant tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taligantinib, particularly in the context of acquired resistance in tumors.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to Tyrosine Kinase Inhibitors (TKIs) like this compound?
Acquired resistance to TKIs is a significant challenge in cancer therapy. The mechanisms are broadly categorized as on-target and off-target alterations.[1]
-
On-target mechanisms involve modifications to the drug's direct target.[1] This is the most common form of acquired resistance and includes:
-
Secondary Mutations: Changes in the amino acid sequence of the target kinase domain can prevent the TKI from binding effectively. A frequent type is the "gatekeeper" mutation, which involves a bulky amino acid substitution that sterically hinders the drug's access to its binding pocket.[1]
-
Gene Amplification: An increase in the number of copies of the target gene can lead to overexpression of the target protein, overwhelming the inhibitory effect of the TKI.[1]
-
-
Off-target mechanisms activate alternative signaling pathways to bypass the inhibited target.[1] These can include:
-
Activation of Bypass Pathways: Cancer cells can activate other signaling pathways to maintain proliferation and survival, even when the primary target of the TKI is inhibited.[2]
-
Phenotypic Transformation: The cancer cells may change their cellular identity, a process known as transdifferentiation, to a state that is no longer dependent on the signaling pathway targeted by the TKI.[2][3]
-
Drug Efflux: Increased expression of drug transporters, such as P-glycoprotein, can actively pump the TKI out of the cancer cells, reducing its intracellular concentration and effectiveness.[4]
-
Q2: How can we identify the specific mechanism of resistance to this compound in our tumor models?
Identifying the underlying resistance mechanism is crucial for developing effective strategies to overcome it. A typical workflow involves a combination of genomic and functional analyses:
-
Develop Resistant Models: Generate this compound-resistant cell lines by continuous exposure to increasing concentrations of the drug in vitro, or collect tumor samples from in vivo models that have relapsed after an initial response.
-
Genomic Analysis: Perform next-generation sequencing (NGS) on the resistant models and compare the genomic profile to the parental, sensitive cells. This can identify secondary mutations in the target gene or amplifications of the target locus.[5][6]
-
Transcriptomic and Proteomic Analysis: Analyze changes in gene expression (RNA-seq) and protein levels (mass spectrometry or Western blotting) to identify the activation of bypass signaling pathways.
-
Functional Studies: Use techniques like CRISPR-Cas9 or siRNA to validate the role of identified mutations or activated pathways in conferring resistance.
Q3: What are the general strategies for adjusting this compound dosage in the face of emerging resistance?
Dosage adjustment strategies aim to delay the emergence of resistance or manage resistant clones.[7]
-
Dose Optimization: In some preclinical models, reducing the drug dosage can delay the emergence of resistance by altering the competition dynamics between drug-sensitive and drug-resistant cells.[7]
-
Intermittent Dosing: Cycling between on- and off-treatment periods may help to manage the growth of resistant populations.
-
Combination Therapy: Instead of dose escalation of a single agent, combining this compound with another inhibitor that targets the identified resistance mechanism is often a more effective approach.
Troubleshooting Guides
Problem: My tumor cell line, initially sensitive to this compound, has developed resistance.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| On-target secondary mutation | 1. Sequence the kinase domain of the this compound target in the resistant cells to identify potential mutations. 2. If a known resistance mutation is identified, consider switching to a next-generation inhibitor designed to overcome this specific mutation. 3. If a novel mutation is found, perform molecular modeling to predict its impact on this compound binding. |
| Target gene amplification | 1. Use quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess the copy number of the target gene. 2. If amplification is confirmed, increasing the dose of this compound might be a temporary solution, but combination therapy is likely required for a durable response. |
| Activation of a bypass signaling pathway | 1. Perform phosphoproteomic or RNA-seq analysis to identify upregulated signaling pathways in the resistant cells. 2. Validate the activation of the identified pathway using Western blotting for key phosphorylated proteins. 3. Test a combination of this compound with an inhibitor of the activated bypass pathway. For example, if resistance is mediated by SRC activation, a combination with an SRC inhibitor could be effective.[5][6] |
| Phenotypic transformation (e.g., EMT) | 1. Assess markers of epithelial-mesenchymal transition (EMT) such as vimentin, N-cadherin, and E-cadherin by Western blotting or immunofluorescence. 2. If EMT is observed, consider therapies that target mesenchymal cell states or combine this compound with inhibitors of pathways known to drive EMT. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Initial Seeding: Plate the parental, this compound-sensitive cancer cells at a low density.
-
Initial Treatment: Treat the cells with a low concentration of this compound (e.g., the IC20).
-
Dose Escalation: Once the cells resume proliferation, passage them and gradually increase the concentration of this compound in the culture medium. This process is typically done in a stepwise manner over several months.
-
Confirmation of Resistance: The resulting cell population is considered resistant when its IC50 for this compound is significantly higher (e.g., >10-fold) than that of the parental cells.
-
Clonal Selection: Isolate single-cell clones from the resistant population to ensure a homogenous model for downstream analysis.
Protocol 2: In Vitro Drug Combination Synergy Assay
-
Cell Plating: Seed the this compound-resistant cells in 96-well plates.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the second investigational drug.
-
Treatment: Treat the cells with the single agents and their combinations for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).
-
Synergy Analysis: Calculate the combination index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Visualizations
Caption: TKI signaling pathway and points of resistance.
Caption: Experimental workflow for resistance investigation.
Caption: Logical flow for treatment adjustment.
References
- 1. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Drug Sensitivity and Tackling Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse resistance mechanisms to the third-generation ALK inhibitor lorlatinib in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Resistance Mechanisms to the Third-Generation ALK Inhibitor Lorlatinib in ALK-Rearranged Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dosage strategies for delaying resistance emergence in heterogeneous tumors - PMC [pmc.ncbi.nlm.nih.gov]
preventing non-specific binding of Taligantinib in assays
Welcome to the technical support center for assays involving Taligantinib (also known as IAG-933). This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals mitigate issues related to non-specific binding and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (IAG-933) is a potent, orally bioavailable small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between the transcriptional co-activator Yes-associated protein (YAP) or its paralog TAZ, and the TEA domain (TEAD) family of transcription factors (TEAD1-4).[1][2][3] By binding to the YAP interface on TEAD, this compound prevents the formation of the YAP-TEAD complex, which in turn inhibits the transcription of genes that are critical for cell proliferation and survival.[3][4][5] This mechanism is particularly relevant in cancers where the Hippo signaling pathway is dysregulated.[1][4]
Q2: What is non-specific binding and why is it a concern with this compound?
Non-specific binding (NSB) refers to the interaction of a compound, like this compound, with molecules or surfaces other than its intended biological target (i.e., TEAD proteins).[6] This is a critical issue in in-vitro assays because it can lead to high background signals, reduced assay sensitivity (poor signal-to-noise ratio), and inaccurate measurements of potency (e.g., IC50 values).[6][7] For a potent compound like this compound, which has IC50 values in the low nanomolar range for TEAD binding and cellular activity, distinguishing between specific and non-specific effects is crucial for accurate data interpretation.[2][3]
Q3: What are the common causes of high non-specific binding in assays?
Several factors can contribute to the non-specific binding of small molecules like this compound:
-
Hydrophobic Interactions: The compound may adsorb to the plastic surfaces of microplates or tubing.[6][8]
-
Electrostatic (Ionic) Interactions: The compound can interact with charged surfaces or molecules in the assay system.[8]
-
Compound Aggregation: At higher concentrations, the compound may form aggregates that can lead to non-specific inhibition or interference with assay signals.[9]
-
Interaction with Non-Target Proteins: Abundant proteins in the assay, such as albumin or other components in cell lysates, can bind the compound non-specifically.[8][10]
Q4: How do I design proper controls to identify non-specific binding?
Running the right controls is fundamental to identifying and quantifying NSB.
-
Blank Control (No Target): This is the most direct control for NSB. Run the assay with all components, including this compound, but without the target protein (e.g., TEAD). A high signal in this well points directly to non-specific interactions with the plate, substrate, or detection reagents.[6]
-
Negative Control (No Inhibitor): This well contains the target protein and all assay reagents but no this compound (only vehicle, e.g., DMSO). This defines the 100% activity or maximum signal window of the assay.
-
Positive Control (Known Inhibitor): If available, use a known inhibitor for the target as a positive control to validate that the assay is performing as expected.[11]
Troubleshooting Guides
This section provides structured guidance for common problems encountered during this compound assays.
Problem: High Background Signal in a Cell-Free Assay (e.g., TR-FRET, FP)
A high background signal can mask the specific interaction, leading to a poor signal-to-noise ratio and inaccurate results.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background signals.
Detailed Steps & Methodologies
1. Optimize the Blocking Step: Insufficient blocking of the microplate surface is a frequent cause of NSB.
-
Protocol: Before adding assay reagents, incubate the microplate wells with a blocking agent. Common choices include Bovine Serum Albumin (BSA) or casein.[8][10]
-
Test Conditions: Prepare blocking buffers with varying concentrations of BSA (e.g., 0.1%, 0.5%, 1.0% w/v) in your assay buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C. Wash the plate before proceeding.
-
Evaluation: Compare the signal in "Blank" wells across different blocking conditions to find the one that yields the lowest background.
2. Modify the Assay Buffer: The composition of your buffer is critical for minimizing unwanted interactions.[6][8]
-
Add a Non-ionic Detergent: Detergents like Tween-20 or Triton X-100 disrupt hydrophobic interactions.[6][8] Start with a low concentration (e.g., 0.01%) and titrate up to find the optimal level that reduces background without affecting specific binding.
-
Adjust Salt Concentration: Increasing the ionic strength by adding NaCl (e.g., from 150 mM to 300 mM) can reduce non-specific electrostatic interactions.[8]
-
Change pH: While most assays are run near physiological pH (~7.4), slight adjustments can sometimes reduce NSB. Ensure any pH change does not affect your target protein's stability or activity.[8]
Table 1: Recommended Buffer Additives to Reduce Non-Specific Binding
| Component | Recommended Starting Concentration | Primary Purpose |
| BSA | 0.1% (w/v) | Blocks protein binding to surfaces.[8] |
| Tween-20 | 0.01% - 0.05% (v/v) | Reduces hydrophobic interactions.[8] |
| NaCl | 150 mM - 300 mM | Shields electrostatic interactions.[8] |
3. Use Low-Binding Plates: If NSB persists, the standard polystyrene plates may be the issue. Switch to commercially available low-binding microplates, which have surfaces treated to reduce protein and small molecule adsorption.[6]
Problem: Inconsistent IC50 Values or Poor Reproducibility
Variability in potency measurements can stem from several sources, including compound handling and subtle changes in assay conditions.
Experimental Workflow for Consistent Results
Caption: Experimental workflow for improving assay consistency.
Detailed Steps & Methodologies
1. Verify Compound Solubility and Stability: this compound precipitation is a major source of error.
-
Protocol: Before starting, visually inspect your highest stock concentration of this compound in the final assay buffer for any cloudiness or precipitate. You can also centrifuge the solution and measure the concentration in the supernatant to confirm solubility limits.
-
Best Practice: Ensure the final concentration of the vehicle (typically DMSO) is consistent across all wells and is kept low (e.g., <1%) to avoid impacting protein function or compound solubility.[7]
2. Standardize Liquid Handling: Inconsistent volumes, especially of the inhibitor, will directly impact IC50 values.
-
Protocol: Always use properly calibrated pipettes. For plate-based assays, prepare a master mix of common reagents (buffer, target protein, substrate) to dispense across the plate, which reduces well-to-well variability.[9] When adding the inhibitor from a serial dilution, use a multi-channel pipette or automated liquid handler to minimize timing differences between wells.[9]
3. Control Incubation Conditions:
-
Protocol: Seal assay plates during incubation steps to prevent evaporation, which can concentrate reagents, especially in the outer wells (known as "edge effects").[9] Use an incubator that provides stable and uniform temperature control.
Table 2: Troubleshooting Checklist for Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are calibrated; use reverse pipetting for viscous liquids; prepare master mixes.[9] |
| Compound Precipitation | Visually inspect for precipitate; determine compound solubility in the final assay buffer.[9] |
| Edge Effects | Avoid using outer wells or ensure proper plate sealing and humidified incubation.[9] |
| Inconsistent Timing | Use automated liquid handlers or multi-channel pipettes to start/stop reactions.[9] |
| Reagent Degradation | Prepare fresh reagents; aliquot and store proteins/compounds at recommended temperatures. |
Detailed Experimental Protocol
Protocol: TR-FRET Assay to Quantify this compound-TEAD Binding
This protocol provides a framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common format for studying protein-protein interactions and their inhibition.
Objective: To determine the IC50 value of this compound for the disruption of the YAP-TEAD interaction.
Materials:
-
His-tagged TEAD protein
-
Biotinylated YAP peptide (corresponding to the TEAD-binding domain)
-
Terbium-cryptate labeled anti-His antibody (Donor)
-
Streptavidin-d2 (Acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.4, 200 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound (serial dilution in 100% DMSO)
-
Low-volume, 384-well white microplates (low-binding)
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include "No Inhibitor" (DMSO only) and "Blank" (DMSO only) controls.
-
Reagent Preparation: Prepare a master mix of His-TEAD and Biotin-YAP in assay buffer at 2X the final desired concentration. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Protein/Peptide Dispensing: Add the TEAD/YAP master mix to all wells except the final "Blank" controls (add assay buffer only to these).
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature to allow the inhibitor to bind to TEAD. Seal the plate to prevent evaporation.
-
Detection Reagent Addition: Prepare a master mix of the detection reagents (Terbium-anti-His and Streptavidin-d2) in assay buffer at 2X the final concentration. Add this mix to all wells.
-
Final Incubation: Seal the plate and incubate for at least 60 minutes at room temperature, protected from light, to allow the detection antibodies to bind.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission * 10,000).
-
Normalize the data using the "No Inhibitor" controls (0% inhibition) and "Blank" controls (100% inhibition).
-
Plot the normalized response versus the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. reactionbiology.com [reactionbiology.com]
Technical Support Center: Troubleshooting Inconsistent Results in Taligantinib Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with Taligantinib, a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the hepatocyte growth factor receptor (c-Met).[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active and selective dual inhibitor that targets both VEGFR-2 and c-Met.[1] By inhibiting these receptor tyrosine kinases, this compound can suppress tumor angiogenesis and cell proliferation, making it a subject of research for solid tumors like non-small cell lung cancer and hepatocellular carcinoma.[1]
Q2: What are the most common causes of inconsistent results in kinase inhibitor experiments?
Inconsistent results with kinase inhibitors like this compound can stem from several factors, broadly categorized as issues with the compound itself, the experimental setup, or data analysis. Common problems include:
-
Compound Solubility and Stability: Poor solubility or degradation of the inhibitor in experimental media can lead to inaccurate concentrations and variable effects.
-
Off-Target Effects: Kinase inhibitors can sometimes affect kinases other than their intended targets, leading to unexpected biological responses.
-
Cell Line Variability: Different cell lines can have varying expression levels of VEGFR-2 and c-Met, as well as different downstream signaling pathway dependencies, leading to diverse responses to the same inhibitor.
-
Experimental Technique: Inconsistencies in cell seeding density, treatment duration, and reagent preparation can all contribute to variability.
-
Activation of Compensatory Signaling Pathways: Inhibition of one pathway can sometimes lead to the upregulation of an alternative pathway, resulting in a muted or inconsistent response.
Q3: How can I be sure that the observed effects are due to this compound and not an artifact?
To ensure the specificity of your results, it is crucial to include proper controls in your experiments. These should include:
-
Vehicle Control: Treating cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) is essential to rule out any effects of the solvent itself.
-
Positive Control: Using a well-characterized inhibitor of the VEGFR-2/c-Met pathway can help validate your assay.
-
Negative Control: In some experiments, using an inactive analogue of the inhibitor, if available, can demonstrate specificity.
-
Dose-Response and Time-Course Experiments: Establishing a clear relationship between the concentration of this compound and the observed effect, as well as understanding the kinetics of the response, can increase confidence in the results.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette for seeding. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effects"). | Reduced well-to-well variability in cell numbers at the start of the experiment. |
| Compound Precipitation | Visually inspect the media for any signs of precipitation after adding this compound. Prepare a fresh, concentrated stock solution in a suitable solvent like DMSO and ensure the final solvent concentration in the media is low (typically <0.1%) to maintain solubility.[2][3] | The compound remains fully dissolved in the culture medium, ensuring consistent exposure to the cells. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to add reagents (e.g., MTT reagent, CellTiter-Glo) to all wells as simultaneously as possible. | Minimized variation in assay signal due to differences in incubation duration. |
| Fluctuations in Metabolic Activity | Ensure cells are in the logarithmic growth phase when the experiment is initiated. Cell confluence can significantly impact metabolic activity. | More consistent and reproducible measurements of cell viability. |
Issue 2: Inconsistent Inhibition of VEGFR-2 or c-Met Phosphorylation in Western Blots
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Antibody Performance | Use validated antibodies specific for the phosphorylated forms of VEGFR-2 (e.g., Tyr1175) and c-Met (e.g., Tyr1234/1235). Optimize antibody dilutions and incubation times. | Clear, specific bands at the expected molecular weights for the phosphorylated and total proteins. |
| Inefficient Protein Extraction and Phosphatase Activity | Lyse cells on ice with a lysis buffer containing protease and phosphatase inhibitors. Process samples quickly to minimize protein degradation and dephosphorylation. | Preservation of the phosphorylation status of target proteins, leading to more accurate results. |
| Uneven Protein Loading | Accurately quantify the protein concentration in each lysate using a reliable method (e.g., BCA assay). Load equal amounts of protein in each lane. Normalize the phosphorylated protein signal to a loading control (e.g., GAPDH, β-actin) or the total protein level of the target kinase. | Reliable comparison of protein phosphorylation levels between different treatment groups. |
| Activation of Feedback Loops | Inhibition of a kinase can sometimes lead to a compensatory increase in its phosphorylation through a feedback mechanism. Perform a time-course experiment to observe the kinetics of phosphorylation inhibition. | A clearer understanding of the dynamic cellular response to this compound. |
Data Presentation
Comparative Inhibitory Activity of Dual VEGFR-2/c-Met Kinase Inhibitors
| Kinase Target | Cabozantinib (IC50, nM) | Foretinib (IC50, nM) | Amuvatinib (IC50, nM) |
| VEGFR-2 | 0.035[4] | 0.9[4] | 62.5[5] |
| c-Met | 1.3[4] | 0.4[4] | 24.4[5] |
| Selected Off-Targets | |||
| KDR | 0.035[4] | 0.9[4] | - |
| RET | 4[4] | - | 162.8[5] |
| c-Kit | 4.6[4] | - | 258.7[5] |
| AXL | 7[4] | - | - |
| FLT3 | 11.3[4] | - | 851.8[5] |
| EGFR | - | >1000[4] | 267.6[5] |
Note: This data is for comparative purposes and the off-target profile of this compound may differ.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., A549, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results and determine the IC50 value.
Protocol 2: Western Blot Analysis of VEGFR-2 and c-Met Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on the phosphorylation of its target kinases.
Materials:
-
This compound
-
Appropriate cell line
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-VEGFR2, anti-total-VEGFR2, anti-p-c-Met, anti-total-c-Met, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound or a vehicle control for a predetermined time. If the basal phosphorylation is low, you may need to stimulate the cells with their respective ligands (VEGF or HGF) for a short period before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for the total form of the kinase and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein or loading control.
Visualizations
Caption: this compound inhibits VEGFR-2 and c-Met signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent cell viability results.
Caption: A streamlined workflow for Western Blot analysis.
References
Validation & Comparative
Comparative Analysis of Tinengotinib's Activity Across Various Cancer Cell Lines
A note on the nomenclature: Initial searches for "Taligantinib" did not yield significant results in peer-reviewed literature or clinical trial databases. However, "Tinengotinib," a novel multi-kinase inhibitor, is extensively documented and aligns with the user's interest in anti-cancer activity. It is highly probable that "this compound" was a misspelling, and this guide will therefore focus on the activity of Tinengotinib.
Introduction to Tinengotinib
Tinengotinib (also known as TT-00420) is an orally active, spectrum-selective small-molecule kinase inhibitor with potent anti-tumor activity. It targets several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Its primary targets include Aurora A/B kinases, Fibroblast Growth Factor Receptors (FGFR1/2/3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Janus Kinases (JAK1/2), and Colony-Stimulating Factor 1 Receptor (CSF1R)[1][2][3][4]. By simultaneously inhibiting these pathways, Tinengotinib represents a promising therapeutic strategy for various solid tumors, including triple-negative breast cancer (TNBC), cholangiocarcinoma, and small cell lung cancer (SCLC)[1][3][4][].
In Vitro Activity of Tinengotinib in Cancer Cell Lines
The anti-proliferative activity of Tinengotinib has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a drug's potency.
Triple-Negative Breast Cancer (TNBC)
Tinengotinib has demonstrated significant potency in various TNBC cell lines, a subtype of breast cancer that lacks estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression and has limited treatment options[6].
| Cell Line | Subtype | Tinengotinib IC50 (nM) | Palbociclib (B1678290) IC50 (nM) |
| MDA-MB-468 | Basal-like 1 | 10 - 50 | >10,000 |
| HCC1806 | Basal-like 1 | 10 - 50 | >10,000 |
| MDA-MB-231 | Mesenchymal-like | 50 - 100 | >10,000 |
| BT-549 | Mesenchymal-like | 50 - 100 | >10,000 |
| HCC38 | Basal-like 2 | 100 - 500 | >10,000 |
| HCC70 | Basal-like 2 | 100 - 500 | >10,000 |
Data for Palbociclib, a CDK4/6 inhibitor, is included for comparison to highlight the distinct activity profile of Tinengotinib in TNBC.
Gallbladder Cancer
Tinengotinib has also shown potent activity against gallbladder cancer cell lines.
| Cell Line | Tinengotinib IC50 (nM) |
| NOZ | 10 - 50 |
| GBC-SD | 10 - 50 |
Small Cell Lung Cancer (SCLC)
In SCLC cell lines, Tinengotinib's inhibitory effect was also observed.
| Cell Line | Tinengotinib IC50 (µg/mL) |
| H446 | ~0.1 |
| H2227 | ~0.1 |
| H69 | ~0.2 |
| H196 | ~0.4 |
| H1092 | ~0.8 |
| SBC-5 | ~1.0 |
Comparison with Other Kinase Inhibitors and Standard of Care
A direct comparison of IC50 values across different studies requires caution due to variations in experimental conditions. However, the available data suggests that Tinengotinib's potency in TNBC cell lines is significant, especially when compared to drugs targeting other pathways, like the CDK4/6 inhibitor Palbociclib, to which these cells are largely resistant.
Signaling Pathways and Experimental Workflow
Tinengotinib's Multi-Targeted Signaling Pathway
The following diagram illustrates the key signaling pathways inhibited by Tinengotinib.
Caption: Key signaling pathways inhibited by Tinengotinib.
General Experimental Workflow for Determining IC50
The following diagram outlines a typical workflow for determining the IC50 of a compound in cancer cell lines.
Caption: Experimental workflow for IC50 determination.
Experimental Protocols
The determination of IC50 values for Tinengotinib in the cited studies likely involved a colorimetric cell viability assay such as the MTT or MTS assay. Below is a generalized protocol for the MTT assay, a common method for assessing cell viability.
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Cancer cells are harvested during their logarithmic growth phase.
-
The cells are counted, and a suspension is prepared at a specific density (e.g., 5,000 to 10,000 cells per well).
-
100 µL of the cell suspension is seeded into each well of a 96-well plate.
-
The plate is incubated for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
A stock solution of Tinengotinib is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
A series of dilutions of the drug are prepared in cell culture medium.
-
The medium from the wells is replaced with the medium containing the different concentrations of Tinengotinib. Control wells receive medium with the vehicle (DMSO) only.
-
-
Incubation:
-
The plate is incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
Following incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT into insoluble purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
The medium containing MTT is carefully removed.
-
100-150 µL of a solubilizing agent, such as DMSO or a solution of Sorenson's glycine (B1666218) buffer and SDS, is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated to ensure complete solubilization.
-
-
Data Acquisition:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
The absorbance values are converted to a percentage of the control (vehicle-treated) cells.
-
A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
The IC50 value is calculated from the dose-response curve using non-linear regression analysis.
-
This protocol provides a framework for assessing the in vitro activity of anti-cancer compounds like Tinengotinib. Specific parameters such as cell seeding density, drug incubation time, and MTT incubation time may be optimized for different cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Lethal Inhibitors and Inhibitor Combinations for Mono-Driver versus Multi-Driver Triple-Negative Breast Cancer Cells | MDPI [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 6. MTT (Assay protocol [protocols.io]
- 7. Chemotherapy for advanced cholangiocarcinoma: what is standard treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemotherapy for cholangiocarcinoma: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | First Line and Second Line Chemotherapy in Advanced Cholangiocarcinoma and Impact of Dose Reduction of Chemotherapy: A Retrospective Analysis [frontiersin.org]
- 10. First-In-Human Phase I Study of Tinengotinib (TT-00420), a Multiple Kinase Inhibitor, as a Single Agent in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Sunitinib and the Elusive Taligantinib in Renal Cell Carcinoma Models
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Sunitinib, a standard-of-care tyrosine kinase inhibitor, for the treatment of renal cell carcinoma (RCC). While the initial aim was to compare Sunitinib with Taligantinib, a comprehensive literature search revealed a significant lack of preclinical or clinical data for this compound in the context of RCC. Therefore, this guide will provide a thorough overview of Sunitinib and, as a relevant alternative, will draw comparisons with Cabozantinib, another potent tyrosine kinase inhibitor with a partially overlapping mechanism of action.
Introduction to Sunitinib and this compound
Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been a cornerstone in the first-line treatment of metastatic renal cell carcinoma (mRCC) for over a decade.[1] Its anti-cancer activity stems from the inhibition of several RTKs implicated in tumor growth, angiogenesis, and metastasis.[2]
This compound is identified as an orally active and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the hepatocyte growth factor receptor (c-Met). While it is noted as a promising agent for solid tumors such as non-small cell lung cancer and hepatocellular carcinoma, there is currently no available scientific literature or clinical trial data detailing its efficacy or mechanism of action in renal cell carcinoma models.
Due to the absence of data for this compound in RCC, the remainder of this guide will focus on a comprehensive analysis of Sunitinib, with comparative data provided for Cabozantinib, a clinically relevant TKI that also targets VEGFR and c-Met.
Mechanism of Action
Sunitinib
Sunitinib exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases. Its primary targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3): Inhibition of VEGFR signaling is crucial for blocking angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[2][3]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β): These receptors are involved in tumor cell proliferation and angiogenesis.[2][3]
-
Other Tyrosine Kinases: Sunitinib also inhibits other kinases such as KIT, FLT3, RET, and CSF-1R, contributing to its broad anti-tumor activity.[2]
Recent studies have also suggested that Sunitinib can induce apoptosis in RCC tumor cells by inhibiting STAT3 activity and can positively modulate the tumor immune microenvironment by reducing myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[4]
Comparative Efficacy in Renal Cell Carcinoma Models
While direct comparative data for this compound is unavailable, this section presents key efficacy data for Sunitinib and Cabozantinib in RCC.
Sunitinib in Clinical Trials
Sunitinib has been extensively studied in numerous clinical trials for mRCC.
| Trial | Phase | Patient Population | Comparator | Primary Endpoint | Results |
| Phase III Trial | III | Treatment-naïve mRCC | IFN-α | Progression-Free Survival (PFS) | Sunitinib: 11 monthsIFN-α: 5 monthsObjective Response Rate (ORR): 47% (Sunitinib) vs. 12% (IFN-α)[1] |
| COMPARZ | III | Treatment-naïve mRCC | Pazopanib | PFS (non-inferiority) | Sunitinib: 9.5 monthsPazopanib: 8.4 monthsPazopanib was non-inferior to Sunitinib.[1] |
| Phase II Trial | II | Cytokine-refractory mRCC (Pooled Analysis) | Single-arm | ORR | ORR: 42%Median PFS: 8.2 months[5] |
| S-TRAC | III | Adjuvant setting for high-risk localized RCC | Placebo | Disease-Free Survival (DFS) | Sunitinib significantly improved DFS compared to placebo.[6] |
Sunitinib vs. Cabozantinib in Papillary RCC
A randomized, open-label, phase 2 trial provided a direct comparison between Sunitinib and Cabozantinib in patients with metastatic papillary renal cell carcinoma (PRCC), a less common subtype of RCC.
| Treatment | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Sunitinib | 5.6 months | 4% |
| Cabozantinib | 9.0 months | 23% |
| Data from a randomized, open-label, phase 2 trial in metastatic PRCC. |
Experimental Protocols
General Protocol for In Vivo Tumor Xenograft Studies
While specific protocols for this compound are not available, a general methodology for evaluating TKIs like Sunitinib in RCC xenograft models is outlined below.
Detailed Steps:
-
Cell Lines: Human RCC cell lines (e.g., 786-O, Caki-1, A498) are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of RCC cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. Sunitinib is typically administered orally once daily at a specified dose (e.g., 40 mg/kg).
-
Efficacy Assessment: Tumor volumes and body weights are measured regularly (e.g., 2-3 times per week). The primary endpoint is often tumor growth inhibition.
-
Pharmacodynamic Studies: At the end of the study, tumors can be excised for analysis of target inhibition (e.g., phosphorylation of VEGFR2) by methods such as Western blotting or immunohistochemistry.
Conclusion
Sunitinib remains a significant therapeutic agent in the management of renal cell carcinoma, with a well-documented mechanism of action and extensive clinical data supporting its efficacy. While the novel dual VEGFR-2/c-Met inhibitor this compound presents a theoretical rationale for activity in RCC, the current absence of preclinical and clinical data in this indication precludes any direct comparison with established therapies like Sunitinib. As an alternative, the comparison with Cabozantinib, which also targets VEGFR and c-Met, demonstrates the evolving landscape of TKI therapy in RCC, particularly in subtypes like papillary RCC where it has shown superior efficacy over Sunitinib. Further research and publication of data on emerging inhibitors like this compound are awaited to determine their potential role in the treatment of renal cell carcinoma.
References
- 1. Efficacy and Safety of Telaglenastat Plus Cabozantinib vs Placebo Plus Cabozantinib in Patients With Advanced Renal Cell Carcinoma: The CANTATA Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C35H34F2N4O7 | CID 139408361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Scientists discover how thalidomide-like drugs fight cancer [dana-farber.org]
A Comparative Guide to the In Vivo Efficacy of Taligantinib and Cabozantinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taligantinib and Cabozantinib are both small molecule tyrosine kinase inhibitors (TKIs) that target key signaling pathways implicated in tumor growth, angiogenesis, and metastasis. Both compounds are known to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Mesenchymal-Epithelial Transition factor (c-Met). Cabozantinib is a well-characterized inhibitor with extensive preclinical and clinical data. In contrast, publicly available, peer-reviewed in vivo efficacy data for this compound is limited, with most information currently found within patent literature.
This guide provides a comprehensive overview of the available in vivo data for Cabozantinib, presented in a structured format to facilitate understanding of its preclinical efficacy. While a direct quantitative comparison with this compound is not possible due to the lack of publicly available data for the latter, this guide will serve to summarize the established preclinical profile of Cabozantinib and highlight the current data gap for this compound, thereby informing future research and development efforts.
Targeted Signaling Pathways
Both this compound and Cabozantinib are designed to inhibit the VEGFR-2 and c-Met signaling pathways. These pathways are critical for tumor progression. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. The c-Met pathway, when activated by its ligand Hepatocyte Growth Factor (HGF), is involved in cell proliferation, survival, invasion, and metastasis. The dual inhibition of these pathways is a promising strategy to overcome resistance mechanisms that can arise from targeting either pathway alone.
In Vivo Efficacy of Cabozantinib
Cabozantinib has demonstrated significant anti-tumor efficacy in a wide range of preclinical cancer models. The following table summarizes key findings from various in vivo studies.
| Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Medullary Thyroid Cancer (TT cell line) | Nude mice (xenograft) | 10, 30, 60 mg/kg, oral, daily | Dose-dependent tumor growth inhibition. Reduced p-MET and p-RET levels, decreased tumor cellularity, proliferation, and vascularization. | [1] |
| Hepatocellular Carcinoma (MHCC97H & HepG2 cell lines) | Nude mice (xenograft) | 10, 30 mg/kg, oral, daily | Significant tumor growth inhibition (TGI) in both models (MHCC97H: 53.4% at 10mg/kg, 84.6% at 30mg/kg; HepG2: 27.5% at 10mg/kg, 59.1% at 30mg/kg). Reduced lung and liver metastases. | |
| Prostate Cancer (Multiple cell lines) | Mice (xenograft) | Not specified | Inhibition of tumor progression in both soft tissue and bone metastatic models. | |
| Triple-Negative Breast Cancer (MDA-MB-231 & HCC70 cell lines) | SCID mice (xenograft with hHGF) | Not specified | Significant inhibition of tumor growth and metastasis. |
Experimental Protocol: Representative In Vivo Xenograft Study with Cabozantinib
This protocol is a generalized representation based on common methodologies reported in the literature for evaluating the efficacy of Cabozantinib in xenograft models.
-
Cell Culture: Human cancer cell lines (e.g., TT cells for medullary thyroid cancer) are cultured in appropriate media and conditions until a sufficient number of cells are available for implantation.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. Animals are allowed to acclimate for at least one week before the start of the experiment.
-
Tumor Implantation: A suspension of cancer cells (typically 5-10 x 106 cells in a volume of 100-200 µL of a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (length x width2)/2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm3), mice are randomized into treatment and control groups. Cabozantinib is formulated for oral gavage and administered daily at specified doses (e.g., 10, 30, 60 mg/kg). The control group receives the vehicle solution.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers like p-MET, p-VEGFR2, Ki-67).
-
Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test or ANOVA) are performed to determine the significance of the differences between treatment and control groups.
In Vivo Efficacy of this compound
As of the latest available information in the public domain, there are no peer-reviewed publications detailing the in vivo efficacy of this compound in established cancer models. The primary source of information regarding its biological activity appears to be within patent filings. Without access to and verification of detailed experimental data, including methodologies and quantitative results, a direct comparison of this compound's in vivo efficacy with that of Cabozantinib cannot be objectively made at this time.
Comparative Experimental Workflow
The following diagram illustrates a general workflow for the preclinical in vivo evaluation of tyrosine kinase inhibitors like this compound and Cabozantinib.
Discussion and Conclusion
This guide provides a detailed overview of the robust preclinical in vivo efficacy of Cabozantinib, a dual inhibitor of VEGFR-2 and c-Met. The data consistently demonstrate its ability to inhibit tumor growth and metastasis across a variety of cancer models.
In contrast, the lack of publicly available, peer-reviewed in vivo data for this compound makes a direct comparison of its efficacy with Cabozantinib impossible at this time. While this compound targets the same key pathways, the absence of published preclinical studies is a significant knowledge gap.
For researchers and drug development professionals, this highlights the well-established preclinical foundation of Cabozantinib. It also underscores the need for the publication of detailed in vivo studies on this compound to allow for a comprehensive and objective comparison between these two inhibitors. Such data is crucial for validating its therapeutic potential and guiding its further clinical development.
References
Validating Taligantinib's Dual Inhibition of VEGFR-2 and c-Met: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Taligantinib, a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met). The document is intended to offer an objective comparison with alternative inhibitors, supported by experimental data and detailed methodologies for key assays.
Introduction to Dual VEGFR-2/c-Met Inhibition
The VEGFR-2 and c-Met signaling pathways are critical drivers of tumor growth, angiogenesis, and metastasis.[1] VEGFR-2, activated by VEGF, is a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor nourishment.[1][2] The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), triggers signaling cascades that promote cell proliferation, survival, and invasion.[3][4] Significant crosstalk and synergistic activity between these two pathways have been observed in various cancers, making simultaneous inhibition a promising therapeutic strategy to overcome resistance and enhance anti-tumor efficacy.[1]
This compound is an orally active, selective dual inhibitor targeting both VEGFR-2 and c-Met, positioning it as a potential therapeutic for solid tumors such as non-small cell lung cancer and hepatocellular carcinoma.[5] This guide evaluates this compound in the context of other well-characterized dual VEGFR-2/c-Met inhibitors.
Comparative Analysis of Kinase Inhibition
A critical measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit the activity of a specific kinase by 50%. The following table summarizes the available biochemical IC50 data for this compound and other notable dual VEGFR-2/c-Met inhibitors.
Table 1: Comparison of IC50 Values for Dual VEGFR-2/c-Met Inhibitors
| Compound | VEGFR-2 IC50 (nM) | c-Met IC50 (nM) |
| This compound | Not Publicly Available | Not Publicly Available |
| Cabozantinib | 0.035[2] | 1.3[2] |
| Foretinib | 0.9[6] | 0.4[6] |
| Golvatinib | 16[7] | 14[7] |
| Dovitinib | 13 | >1000 |
Note: The IC50 values for this compound are not publicly available in the cited patent (WO2018153293A1) or other public literature at the time of this guide's compilation.[5]
Signaling Pathway Diagrams
To visualize the targets of this compound and other dual inhibitors, the following diagrams illustrate the VEGFR-2 and c-Met signaling pathways.
Caption: Simplified VEGFR-2 Signaling Pathway.
Caption: Simplified c-Met Signaling Pathway.
Experimental Protocols
The validation of a dual kinase inhibitor like this compound relies on a series of well-defined experiments. Below are detailed methodologies for key assays.
Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2 and c-Met kinases.
Objective: To determine the IC50 value of this compound for VEGFR-2 and c-Met.
Principle: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity is reduced, leading to lower ADP production and a decreased luminescent signal.
Materials:
-
Recombinant human VEGFR-2 and c-Met kinase domains.
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
ATP.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
Test compound (this compound) and control inhibitors.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and kinase buffer.
-
Add the diluted this compound or control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a Biochemical Kinase Assay.
Cellular Receptor Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit the phosphorylation of VEGFR-2 and c-Met within a cellular context.
Objective: To confirm that this compound can inhibit ligand-induced receptor activation in cancer cell lines.
Principle: Cancer cells expressing VEGFR-2 and c-Met are treated with their respective ligands (VEGF and HGF) in the presence or absence of this compound. Cell lysates are then analyzed by Western blot using antibodies specific for the phosphorylated forms of the receptors.
Materials:
-
Human cancer cell line expressing VEGFR-2 and c-Met (e.g., HUVEC, MKN-45).
-
Cell culture medium and supplements.
-
Recombinant human VEGF and HGF.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-c-Met, anti-total-c-Met, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF or HGF for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of this compound in a living organism.
Objective: To determine if this compound can inhibit tumor growth in a mouse model.
Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Human tumor cell line known to be sensitive to VEGFR-2/c-Met inhibition.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject human tumor cells into the flank of the mice.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice daily by oral gavage.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Compare the tumor growth rates between the treated and control groups to assess the efficacy of this compound.
Conclusion
This compound is a promising dual inhibitor of VEGFR-2 and c-Met. While publicly available quantitative data on its inhibitory potency is currently limited, the established roles of its targets in cancer progression suggest its potential as a valuable therapeutic agent. The experimental protocols outlined in this guide provide a framework for the rigorous validation of this compound's dual inhibitory activity and its anti-tumor efficacy. Further studies, including head-to-head comparisons with other dual inhibitors in various preclinical models, are warranted to fully elucidate its therapeutic potential. The data presented for alternative agents such as Cabozantinib and Foretinib highlight the high bar for potency in this class of inhibitors. Future publications on this compound will be critical to benchmark its performance against these established compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
Head-to-Head Comparison: Taligantinib vs. Tivantinib in Oncology Research
A detailed analysis of two multi-target kinase inhibitors, Taligantinib and Tivantinib, reveals distinct inhibitory profiles and mechanisms of action. While both compounds target the c-MET receptor, this compound also exhibits potent VEGFR-2 inhibition, whereas Tivantinib possesses a unique off-target activity against tubulin polymerization. This guide provides a comprehensive comparison of their performance based on available preclinical data, intended for researchers, scientists, and drug development professionals.
Introduction
This compound and Tivantinib are small molecule kinase inhibitors that have been investigated for their potential in cancer therapy. Both molecules intersect at the inhibition of the c-MET (Mesenchymal-Epithelial Transition factor) receptor, a key driver of tumor growth, metastasis, and angiogenesis. However, their broader mechanistic profiles diverge significantly. This compound is characterized as a dual inhibitor of both c-MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another critical player in angiogenesis. In contrast, Tivantinib, while initially developed as a selective c-MET inhibitor, has been shown to exert a significant portion of its cytotoxic effects through the disruption of microtubule dynamics by inhibiting tubulin polymerization. This guide provides a head-to-head comparison of these two agents, summarizing their mechanisms of action, preclinical efficacy, and available experimental data.
Molecular Profile and Mechanism of Action
This compound: Dual c-MET and VEGFR-2 Inhibition
This compound is an orally active, selective dual inhibitor targeting both VEGFR-2 and c-MET.[1] By inhibiting VEGFR-2, this compound directly interferes with the VEGF signaling pathway, a primary driver of angiogenesis, which is the formation of new blood vessels that supply tumors with essential nutrients. Simultaneously, its inhibition of c-MET disrupts signaling pathways that promote tumor cell proliferation, survival, invasion, and metastasis. The dual-targeting strategy of this compound aims to provide a more comprehensive blockade of tumor growth and progression by concurrently attacking two critical oncogenic pathways.
Tivantinib: c-MET Inhibition and Off-Target Tubulin Effects
Tivantinib was initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase.[2][3] It binds to the inactive conformation of c-MET, preventing its phosphorylation and subsequent activation of downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and STAT3 pathways.[4][5] However, a substantial body of evidence has demonstrated that Tivantinib also possesses potent anti-proliferative activity independent of its c-MET inhibition.[6][7] This off-target effect is attributed to its ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[4][7] This dual mechanism, targeting both a specific signaling pathway and a fundamental cellular process, contributes to its cytotoxic effects across a range of cancer cell lines.
Preclinical Data Comparison
| Parameter | This compound | Tivantinib |
| Primary Targets | VEGFR-2, c-MET | c-MET |
| Secondary/Off-Target | Not extensively reported | Tubulin |
| Mechanism of Action | Inhibition of angiogenesis and c-MET-driven tumor progression | Inhibition of c-MET signaling and disruption of microtubule dynamics |
Table 1: High-Level Comparison of this compound and Tivantinib
In Vitro Kinase Inhibition
While specific IC50 values for this compound are not publicly available, its designation as a potent dual inhibitor suggests significant activity against both VEGFR-2 and c-MET kinases.
For Tivantinib, the inhibitory constant (Ki) for c-MET is approximately 355 nM.[8] It has been shown to inhibit c-MET phosphorylation in cell-based assays with IC50 values in the range of 100 to 300 nM.[8]
Cell-Based Proliferation Assays
Data from the patent literature for this compound indicates anti-proliferative activity against various cancer cell lines, though specific IC50 values are not provided.
Tivantinib has demonstrated broad anti-proliferative activity against a wide range of cancer cell lines, with IC50 values varying depending on the c-MET dependency and other cellular factors. For example, in some studies, it has shown efficacy in both c-MET-dependent and -independent cell lines, highlighting the contribution of its tubulin-inhibiting activity.[6]
In Vivo Xenograft Models
The patent for this compound likely contains in vivo efficacy data from xenograft models, demonstrating tumor growth inhibition. However, these specific quantitative results are not publicly accessible.
Numerous in vivo studies have demonstrated the anti-tumor efficacy of Tivantinib in various xenograft models. For instance, in a human colon xenograft tumor model (HT29), a 200 mg/kg oral dose of Tivantinib strongly inhibited c-Met autophosphorylation and tumor growth.[8]
Signaling Pathways
The signaling pathways affected by this compound and Tivantinib are depicted below.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. medwinpublisher.org [medwinpublisher.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of Taligantinib with Chemotherapy: A Review of Available Evidence
A comprehensive review of publicly available scientific literature and clinical trial data reveals a notable absence of specific studies assessing the synergistic effects of Taligantinib in combination with traditional chemotherapy agents. While the principle of combining targeted therapies with chemotherapy to enhance anti-tumor efficacy is a cornerstone of modern oncology research, specific preclinical or clinical data for this compound in this context could not be identified through extensive searches.
Researchers, scientists, and drug development professionals interested in the potential of this compound are encouraged to consider this gap in the current body of research. Future preclinical and clinical investigations would be necessary to elucidate any potential synergistic or additive anti-cancer effects when this compound is combined with specific chemotherapeutic drugs. Such studies would be crucial in determining optimal drug combinations, dosing schedules, and patient populations that might benefit from such a therapeutic strategy.
Without available experimental data, it is not possible to provide a comparison guide with quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows as requested. The scientific community awaits future research to shed light on the potential combinatorial efficacy of this compound with chemotherapy.
No Published Reproducible Studies Found for "Taligantinib"
Despite a comprehensive search for published preclinical and clinical studies on the compound "Taligantinib," no specific, verifiable research data was identified. This lack of available information prevents a comparative analysis of its performance and a discussion on the reproducibility of its studies.
Searches for "this compound" across multiple scientific and clinical trial databases did not yield any peer-reviewed articles, clinical trial results, or quantitative experimental data. Often, search results were confounded with other tyrosine kinase inhibitors such as "Tivantinib" or "Taletrectinib," indicating a potential misunderstanding of the compound's name or its early stage of development, preceding published literature.
Without foundational studies, it is not possible to provide the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams. The core requirements of data presentation, detailed methodologies, and visualization of molecular pathways are contingent on the existence of primary research, which appears to be unavailable for a compound specifically named "this compound."
General Information on Tyrosine Kinase Inhibitors
This compound is likely a type of tyrosine kinase inhibitor (TKI). TKIs are a class of targeted cancer therapies that block the action of tyrosine kinases, which are enzymes that play a crucial role in cell signaling, growth, and division.[1] By inhibiting these enzymes, TKIs can help to stop cancer cells from growing and spreading.[1]
Reproducibility in Preclinical Cancer Research
The topic of reproducibility is a significant concern in preclinical cancer research. Several large-scale projects have highlighted the challenges in replicating findings from published studies.[2][3] Factors contributing to this issue include variations in experimental protocols, differences in reagents and cell lines, and incomplete reporting of methods in original publications.[4] Efforts are ongoing to improve the transparency and rigor of preclinical research to ensure that findings are robust and translatable to clinical settings.[3]
Due to the absence of published scientific literature on "this compound," a detailed analysis of the reproducibility of its studies cannot be performed. Researchers and drug development professionals seeking information on this compound are advised to verify the name and search for information under alternative designations or from proprietary sources if applicable. For information on related, publicly researched compounds, a new search with the correct compound name would be required.
References
- 1. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Challenges for assessing replicability in preclinical cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges for assessing replicability in preclinical cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Cross-Reactivity Profile of Tandutinib
Disclaimer: The initial query for "Taligantinib" did not yield results for a kinase inhibitor. It is highly likely that this was a typographical error and the intended compound was Tandutinib (B1684613) , a well-documented kinase inhibitor. This guide therefore focuses on the cross-reactivity profile of Tandutinib.
This guide provides a detailed comparison of Tandutinib's performance against a panel of kinases, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.
Tandutinib (formerly known as MLN518) is a piperazinyl quinazoline-based, orally bioavailable small molecule that functions as a receptor tyrosine kinase inhibitor.[1][2] It has been investigated in clinical trials for the treatment of acute myeloid leukemia (AML) and glioblastoma.[3][4][5] Tandutinib exerts its antineoplastic activity by inhibiting the autophosphorylation of key receptor tyrosine kinases, which in turn blocks downstream signaling pathways, leading to an induction of apoptosis and inhibition of cell proliferation.[1][2][6]
Cross-Reactivity Profile of Tandutinib
Tandutinib is a potent inhibitor of Class III receptor tyrosine kinases, primarily targeting FLT3, c-Kit, and the platelet-derived growth factor receptor (PDGFR).[7][8][9] The following table summarizes the inhibitory activity of Tandutinib against its primary targets and other kinases, providing a clear view of its selectivity.
| Kinase Target | IC50 (µM) | Selectivity Notes |
| Primary Targets | ||
| FLT3 | 0.22[7][9] | Potent inhibition |
| c-Kit | 0.17[7][9] | Potent inhibition |
| PDGFR | 0.20[7][9] | Potent inhibition |
| PDGFR-β | ~0.20[10] | Potent inhibition |
| Secondary/Off-Targets | ||
| CSF-1R | 3.43[9] | 15-20 fold lower potency compared to FLT3[9] |
| Kinases with Minimal Inhibition | ||
| FGFR | >100-fold selectivity for FLT3 vs FGFR[9] | Little to no activity[9] |
| EGFR | >100-fold selectivity for FLT3 vs EGFR[9] | Little to no activity[9] |
| KDR (VEGFR2) | >100-fold selectivity for FLT3 vs KDR[9] | Little to no activity[9] |
| InsR | Not specified | Little to no activity[9] |
| Src | Not specified | Little to no activity[9] |
| Abl | Not specified | Little to no activity[9] |
| PKC | Not specified | Little to no activity[9] |
| PKA | Not specified | Little to no activity[9] |
| MAPKs | Not specified | Little to no activity[9] |
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is typically achieved through biochemical kinase assays. These assays directly measure the catalytic activity of a kinase and the ability of a compound to inhibit it.
General Protocol for a Biochemical Kinase Assay (e.g., ADP-Glo™ Luminescence Assay):
-
Compound Preparation: The test compound (e.g., Tandutinib) is serially diluted to create a range of concentrations. A vehicle control (typically DMSO) is also prepared.
-
Assay Plate Setup: A small volume of each compound dilution is added to the wells of a multi-well assay plate.
-
Kinase Reaction: A master mix containing the purified kinase enzyme and its specific substrate is prepared in a reaction buffer.
-
Initiation: The kinase reaction is initiated by adding ATP to the wells containing the compound and the kinase/substrate mix.
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: An ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes any remaining ATP.
-
Signal Generation: A Kinase Detection Reagent is then added. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase/luciferin system to generate a luminescent signal.
-
Data Acquisition: The luminescence of each well is measured using a plate reader. The intensity of the signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: The results are analyzed to determine the concentration of the inhibitor that causes a 50% reduction in kinase activity (the IC50 value).
Caption: Workflow for a typical biochemical kinase inhibition assay.
Signaling Pathways
Tandutinib targets Class III receptor tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Mutations in genes like FLT3 are found in a significant percentage of AML patients and lead to constitutive activation of these pathways.
Caption: Tandutinib's mechanism of action on key signaling pathways.
References
- 1. Facebook [cancer.gov]
- 2. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. obesityhealthmatters.com [obesityhealthmatters.com]
- 6. Neuromuscular junction toxicity with tandutinib induces a myasthenic-like syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Feasibility, phase I, and phase II studies of tandutinib, an oral platelet-derived growth factor receptor-β tyrosine kinase inhibitor, in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Guide to Taligantinib Combination Therapies in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Taligantinib is a potent small molecule inhibitor targeting key drivers of tumor progression: the c-Met and VEGFR2 receptor tyrosine kinases. While monotherapy with such targeted agents can be effective, innate and acquired resistance often limits their long-term efficacy. This guide provides a comparative overview of rationally designed combination therapies with this compound for preclinical cancer models. The proposed combinations are based on the known mechanisms of action of this compound, common resistance pathways, and successful preclinical and clinical strategies with analogous inhibitors.
Understanding this compound's Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously blocking two critical signaling pathways involved in tumor growth, survival, and angiogenesis:
-
c-Met (Hepatocyte Growth Factor Receptor) Pathway: Aberrant c-Met activation, through overexpression, amplification, or mutation, drives cancer cell proliferation, survival, invasion, and metastasis. Downstream signaling cascades include the RAS/MAPK and PI3K/AKT pathways.[1]
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) Pathway: As a primary mediator of angiogenesis, VEGFR2 signaling is crucial for the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2] Its activation also triggers downstream pathways like PI3K/AKT and MAPK to promote endothelial cell proliferation and survival.[3]
Due to the absence of direct preclinical studies on this compound combination therapies in the public domain, this guide presents a mechanistic-driven comparison of potential combination strategies. The supporting experimental data is drawn from preclinical studies of other c-Met and VEGFR2 inhibitors with similar mechanisms of action.
Proposed Combination Strategies and Supporting Preclinical Evidence
The following tables summarize potential combination therapies with this compound, the mechanistic rationale for each, and key preclinical findings from analogous drug combinations.
Table 1: Combination with EGFR Inhibitors
| Cancer Model | Combination Partner | Mechanistic Rationale | Key Preclinical Findings with Analogous Inhibitors |
| Non-Small Cell Lung Cancer (NSCLC) | Erlotinib (B232), Gefitinib (B1684475) | Overcoming resistance to EGFR inhibitors mediated by c-Met amplification or HGF overexpression.[4][5] Dual blockade of two key oncogenic drivers.[6] | Synergistic inhibition of cell proliferation and induction of apoptosis in NSCLC cell lines.[4] Combination of a c-Met inhibitor and erlotinib led to enhanced tumor growth inhibition in xenograft models.[7] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cetuximab | Crosstalk between EGFR and c-Met pathways contributes to tumor progression and resistance.[8] | Dual inhibition may prevent compensatory signaling and enhance anti-tumor activity. |
Table 2: Combination with MEK Inhibitors
| Cancer Model | Combination Partner | Mechanistic Rationale | Key Preclinical Findings with Analogous Inhibitors |
| MET-amplified NSCLC | Trametinib, Selumetinib | The MAPK pathway is a critical downstream effector of c-Met.[9] Combination therapy can lead to a more profound and durable pathway inhibition. | Synergistic growth inhibition in MET-amplified NSCLC cell lines with a combination of a MET inhibitor and a MEK inhibitor.[9] |
| Gastric Cancer | AZD6244 (Selumetinib) | Co-inhibition of EGFR and MEK has shown synergy in gastric cancer models, a principle that can be extended to the dual c-Met/VEGFR2 inhibitor this compound.[10] | Combination of gefitinib (EGFR inhibitor) and AZD6244 (MEK inhibitor) resulted in synergistic apoptosis in vitro and tumor growth suppression in vivo.[10] |
Table 3: Combination with Cytotoxic Chemotherapy
| Cancer Model | Combination Partner | Mechanistic Rationale | Key Preclinical Findings with Analogous Inhibitors |
| Colorectal Cancer | Capecitabine (B1668275) | VEGFR2 inhibition can normalize tumor vasculature, improving the delivery and efficacy of cytotoxic agents.[11] | A VEGFR-2 inhibitor (BAY 57-9352) in combination with capecitabine showed enhanced anti-tumor activity in a colorectal cancer xenograft model.[11] |
| NSCLC | Paclitaxel (B517696) | Similar to the rationale for colorectal cancer, anti-angiogenic effects of VEGFR2 inhibition are expected to potentiate the effects of chemotherapy.[11] | Combination of BAY 57-9352 and paclitaxel demonstrated at least additive anti-tumor effects in an NSCLC xenograft model.[11] |
Table 4: Combination with HSP90 Inhibitors
| Cancer Model | Combination Partner | Mechanistic Rationale | Key Preclinical Findings with Analogous Inhibitors |
| EGFR-mutant NSCLC with acquired resistance | TAS-116, AUY922 | HSP90 is a chaperone protein required for the stability and function of multiple client proteins, including c-Met and EGFR.[12][13] HSP90 inhibition can overcome resistance to tyrosine kinase inhibitors by degrading the target receptor.[14][15] | HSP90 inhibitors were shown to overcome resistance to third-generation EGFR TKIs mediated by EGFR amplification in preclinical models.[14][15] |
Experimental Protocols for Preclinical Evaluation
The following are detailed, hypothetical experimental protocols for investigating this compound combination therapy in preclinical cancer models, using the combination with an EGFR inhibitor in NSCLC as a representative example.
In Vitro Synergy Assessment
-
Cell Lines: A panel of human NSCLC cell lines with varying levels of c-Met and EGFR expression and activation (e.g., H1993, H441, A549). Include cell lines with known resistance mechanisms to EGFR inhibitors (e.g., T790M mutation, MET amplification).
-
Reagents: this compound, Erlotinib (or other EGFR inhibitor), cell culture media and supplements, reagents for proliferation, apoptosis, and western blot assays.
-
Procedure:
-
Cell Proliferation Assay (MTT or CellTiter-Glo): Seed cells in 96-well plates. Treat with a dose-response matrix of this compound and Erlotinib for 72 hours. Measure cell viability.
-
Combination Index (CI) Calculation: Analyze the dose-response data using the Chou-Talalay method to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Apoptosis Assay (Annexin V/PI staining): Treat cells with IC50 concentrations of single agents and their combination for 48 hours. Analyze the percentage of apoptotic cells by flow cytometry.
-
Western Blot Analysis: Treat cells with the drugs for 2-24 hours. Prepare cell lysates and analyze the phosphorylation status and total protein levels of c-Met, VEGFR2, EGFR, and key downstream signaling molecules (e.g., AKT, ERK).
-
In Vivo Tumor Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Model: Subcutaneous implantation of a human NSCLC cell line known to be sensitive to either single agent or the combination (e.g., H1993).
-
Treatment Groups (n=8-10 mice/group):
-
Vehicle control (oral gavage)
-
This compound (e.g., 10-30 mg/kg, oral gavage, daily)
-
Erlotinib (e.g., 25-50 mg/kg, oral gavage, daily)
-
This compound + Erlotinib (at the same doses)
-
-
Procedure:
-
Inject 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
Administer treatments as scheduled for 21-28 days.
-
Measure tumor volume with calipers twice weekly.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., western blot for target inhibition, immunohistochemistry for proliferation and apoptosis markers).
-
-
Endpoint Analysis: Compare tumor growth inhibition (TGI) between treatment groups. Statistically analyze differences in tumor volume and endpoint biomarker expression.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for preclinical evaluation of this compound combination therapies.
Caption: this compound signaling pathway and points of intervention.
Caption: A generalized workflow for preclinical evaluation.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. researchgate.net [researchgate.net]
- 9. MEK inhibitors against MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Hsp90 Inhibition Suppresses Mutant EGFR-T790M Signaling and Overcomes Kinase Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HSP90 inhibition overcomes EGFR amplification‐induced resistance to third‐generation EGFR‐TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HSP90 inhibition overcomes EGFR amplification-induced resistance to third-generation EGFR-TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Taligantinib's Efficacy in c-Met Amplified Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Met proto-oncogene, encoding the MET receptor tyrosine kinase, is a critical driver in cellular growth, survival, and migration.[1] Aberrant c-Met signaling, frequently driven by gene amplification, is implicated in the tumorigenesis and progression of various cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and breast cancer.[1] This has established c-Met as a key therapeutic target. This guide provides a comparative overview of Taligantinib and other c-Met inhibitors in the context of c-Met amplified tumors, supported by available experimental data.
This compound: A Dual VEGFR-2/c-Met Inhibitor
This compound is an orally active, selective dual inhibitor that targets both vascular endothelial growth factor receptor 2 (VEGFR-2) and the hepatocyte growth factor receptor (c-Met). Its mechanism is designed to suppress tumor angiogenesis and cell proliferation, showing promise in solid tumors such as NSCLC and hepatocellular carcinoma. However, based on currently available public data, specific efficacy studies of this compound in preclinical models or clinical trials focusing on c-Met amplified tumors have not been identified. Therefore, a direct comparison of its performance with other c-Met inhibitors in this specific genetic context is not feasible at this time.
Alternative c-Met Inhibitors: A Comparative Analysis
Several alternative tyrosine kinase inhibitors (TKIs) targeting the c-Met pathway have been evaluated in clinical trials, demonstrating varying degrees of efficacy in tumors with c-Met amplification or other activating alterations like MET exon 14 skipping. The following sections provide a comparative look at some of these key alternatives.
Efficacy in c-Met Amplified Tumors
The clinical efficacy of c-Met inhibitors can be evaluated through key metrics such as Objective Response Rate (ORR) and Progression-Free Survival (PFS). The following tables summarize the available data for prominent c-Met inhibitors in patient populations with c-Met amplified tumors, primarily in the context of NSCLC.
| Drug | Clinical Trial | Tumor Type | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Crizotinib | PROFILE 1001 (NCT00585195) | NSCLC | Pretreated, MET Amplification (High: MET/CEP7 ≥4) | 38.1% | 6.7 months |
| PROFILE 1001 (NCT00585195) | NSCLC | Pretreated, MET Amplification (Medium: MET/CEP7 >2.2 to <4) | 14.3% | 1.9 months | |
| METROS (NCT02499614) | NSCLC | Pretreated, MET Amplification (MET/CEP7 >2.2) or METex14 | 27% | 4.4 months | |
| Capmatinib | GEOMETRY mono-1 (NCT02414139) | NSCLC | Treatment-Naïve, MET Amplification (GCN ≥10) | 40% | 4.2 months |
| GEOMETRY mono-1 (NCT02414139) | NSCLC | Pretreated, MET Amplification (GCN ≥10) | 29% | 4.1 months | |
| Tepotinib | VISION (NCT02864992) | NSCLC | Treatment-Naïve, High-Level MET Amplification (LBx) | 71.4% | Not Reported |
| VISION (NCT02864992) | NSCLC | Pretreated (2nd line), High-Level MET Amplification (LBx) | 27.3% | Not Reported | |
| Cabozantinib | Phase II (NCT01639508) | MET-Altered Lung Cancers | Pretreated with Type I MET TKIs | 20% | 4.5 months |
GCN: Gene Copy Number; LBx: Liquid Biopsy; MET/CEP7: Ratio of MET gene to centromere of chromosome 7.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of c-Met inhibitors.
MET Amplification Analysis by Fluorescence In Situ Hybridization (FISH)
-
Objective: To determine the gene copy number of MET relative to a control centromeric probe.
-
Procedure (General):
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Slides undergo pretreatment with heat and protease digestion to expose the nuclear DNA.
-
A dual-color probe set containing a probe for the MET gene locus (on chromosome 7q31) and a probe for the centromeric region of chromosome 7 (CEP7) is applied.
-
The probes and target DNA are co-denatured and then hybridized.
-
Post-hybridization washes are performed to remove unbound probes.
-
Slides are counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the nuclei.
-
Slides are analyzed under a fluorescence microscope, and the signals for MET and CEP7 are counted in a predefined number of tumor cell nuclei (typically 60-100).
-
-
Data Interpretation: The MET/CEP7 ratio is calculated. Different studies have used varying cutoffs for defining low, medium, and high amplification. For example, in the PROFILE 1001 study, high amplification was defined as a MET/CEP7 ratio of ≥4.[2]
MET Amplification Analysis by Liquid Biopsy (Next-Generation Sequencing)
-
Objective: To detect MET gene amplification in circulating tumor DNA (ctDNA) from a blood sample.
-
Procedure (as in the VISION trial):
-
Whole blood is collected from the patient.
-
Cell-free DNA (cfDNA) is extracted from the plasma.
-
A targeted next-generation sequencing (NGS) panel that includes the MET gene is used to prepare a sequencing library from the cfDNA.
-
The library is sequenced to a high depth.
-
Bioinformatic analysis is performed to determine the copy number of the MET gene relative to a baseline of diploid genomic regions.
-
-
Data Interpretation: An increase in the MET gene copy number above a certain threshold is considered amplification. The VISION trial used a MET gene copy number of ≥2.5 as detected by the Guardant360® assay to define high-level amplification.[3]
Western Blot for Phosphorylated MET (p-MET)
-
Objective: To assess the inhibition of c-Met activation by measuring the levels of phosphorylated MET.
-
Procedure (General):
-
c-Met amplified cancer cells are cultured and treated with varying concentrations of the inhibitor for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using an assay like the BCA assay.
-
Equal amounts of protein are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated MET (e.g., p-MET Tyr1234/1235).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected.
-
The membrane can be stripped and re-probed for total MET and a loading control (e.g., β-actin or GAPDH) for normalization.
-
Visualizing Key Pathways and Workflows
c-Met Signaling Pathway
The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers a signaling cascade that promotes cancer cell proliferation, survival, and invasion.
Experimental Workflow for Evaluating a c-Met Inhibitor
The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of a novel c-Met inhibitor like this compound.
Conclusion
The landscape of targeted therapies for c-Met amplified tumors is evolving, with several inhibitors demonstrating clinical activity, particularly in NSCLC. While this compound is identified as a dual VEGFR-2/c-Met inhibitor, a critical gap exists in the publicly available data regarding its specific efficacy in c-Met amplified cancers. In contrast, agents like Crizotinib, Capmatinib, and Tepotinib have shown meaningful clinical responses in this patient population, supported by data from prospective clinical trials. The choice of inhibitor and the potential for patient benefit are closely tied to the level of MET amplification and the line of therapy. Further research and public dissemination of data on this compound's performance in c-Met amplified models and patients are necessary to fully evaluate its position within this therapeutic space.
References
- 1. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib in Patients With MET-Amplified NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tepotinib in patients with non-small cell lung cancer with high-level MET amplification detected by liquid biopsy: VISION Cohort B - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Taligantinib: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Management of Taligantinib Waste.
It is crucial to consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal activities. This document should be used as a supplement to your institution's specific policies and procedures.
Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is provided below. This information is essential for a preliminary hazard assessment.
| Property | Value | Source |
| Molecular Formula | C35H34F2N4O7 | PubChem[1] |
| Molecular Weight | 660.7 g/mol | PubChem[1] |
| IUPAC Name | 1-N'-[3-fluoro-4-[[5-(3-morpholin-4-ylpropoxy)-2,3-dihydro-[1][2]dioxino[2,3-f]quinolin-10-yl]oxy]phenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | PubChem[1] |
| CAS Number | 2243235-80-3 | PubChem[1] |
Procedural Guidance for this compound Disposal
The following steps outline a general procedure for the safe disposal of this compound. This process should be adapted to comply with local, state, and federal regulations, as well as institutional protocols.
Step 1: Initial Hazard Assessment
In the absence of a specific Safety Data Sheet (SDS) for this compound, a preliminary hazard assessment is the foundational step.
-
Review Available Data: Examine the known chemical and physical properties of this compound[1]. The molecular structure can be compared to similar compounds to infer potential reactivity, toxicity, and other hazards.
-
Consider the Source: If this compound was synthesized in-house, review the hazards of all starting materials, intermediates, and potential byproducts. If purchased, contact the supplier to request a Safety Data Sheet.
-
Consult Institutional EHS: Your institution's EHS department is the primary resource for guidance on chemical waste disposal. They can provide specific instructions based on their expertise and knowledge of regulatory requirements.
Step 2: Personal Protective Equipment (PPE)
Prior to handling this compound waste, ensure that appropriate personal protective equipment is worn.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Body Protection: A lab coat or other protective clothing should be worn.
Step 3: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including contaminated labware (e.g., pipette tips, vials, and gloves).
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Handle with Care").
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
Step 4: Storage of Waste
Hazardous waste must be stored safely and securely pending collection by a licensed disposal vendor.
-
Secure Location: Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 5: Arranging for Disposal
The final step is to arrange for the collection and disposal of the this compound waste by a certified hazardous waste management company.
-
Contact EHS: Coordinate with your institution's EHS department to schedule a pickup. They will have contracts with approved vendors and will manage the necessary paperwork, such as waste manifests.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the general trash or down the drain[3].
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not publicly available. Researchers working with this compound should develop their own standard operating procedures (SOPs) that include safety precautions and waste disposal instructions, to be reviewed and approved by their institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Taligantinib
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of Taligantinib, a potent pharmaceutical compound. Adherence to these guidelines is essential to ensure the safety of researchers and the integrity of experimental work. This information is intended for drug development professionals, scientists, and researchers actively working with this substance.
I. Understanding the Hazard: this compound Profile
This compound (also known as Tivantinib) is a highly selective c-Met tyrosine kinase inhibitor. As a potent active pharmaceutical ingredient (API), it presents significant health risks if not handled correctly. Direct contact can cause moderate to severe skin and eye irritation. Inhalation or ingestion of the compound may lead to adverse health effects.
Occupational Exposure Limit (OEL): A specific OEL for this compound has not been established. In the absence of a defined OEL, a conservative approach is mandatory. This compound should be handled as a highly potent compound, falling into a category that requires stringent engineering controls and personal protective equipment to minimize exposure.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The following PPE is mandatory when handling this compound in any form (powder or solution). All PPE should be donned before entering the designated handling area and removed before exiting.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA-approved air-purifying respirator (APR) with P100 filters or a Powered Air-Purifying Respirator (PAPR). | Prevents inhalation of airborne powder particles. |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. The outer glove is removed immediately after handling, and the inner glove is removed upon leaving the work area. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Body Protection | Disposable, full-body protective suit (e.g., Tyvek) with elasticated cuffs. | Prevents contamination of personal clothing and skin. |
| Foot Protection | Disposable shoe covers worn over laboratory-appropriate closed-toe shoes. | Prevents the tracking of contaminants out of the designated work area. |
III. Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, particularly the weighing of the powder and the preparation of stock solutions, must be conducted in a designated area with appropriate engineering controls.
A. Designated Handling Area:
-
Access: Restricted to authorized and trained personnel.
-
Engineering Controls: A certified chemical fume hood or a containment ventilated enclosure (CVE) is mandatory for all open-handling procedures. The workspace should be maintained under negative pressure relative to the surrounding areas.
-
Environment: All surfaces within the designated area should be smooth, non-porous, and easy to clean.
B. Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the safe preparation of a this compound stock solution.
-
Preparation:
-
Assemble all necessary materials (this compound powder, solvent, vials, pipettes, etc.) and place them inside the chemical fume hood or CVE.
-
Ensure a chemical waste container is readily accessible within the containment area.
-
-
Weighing the Compound:
-
Perform all weighing operations on a calibrated analytical balance located inside the fume hood or CVE.
-
Use a disposable weigh boat to handle the powder.
-
Carefully transfer the desired amount of this compound powder to a suitable vial. Avoid creating dust.
-
-
Solubilization:
-
Add the appropriate solvent to the vial containing the this compound powder.
-
Cap the vial securely and mix until the compound is fully dissolved. Sonication may be required.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, clearly labeled vials for future use.
-
Store the stock solutions at the recommended temperature (typically -20°C or -80°C) in a designated and labeled freezer.
-
-
Decontamination and Clean-up:
-
Wipe down all surfaces inside the fume hood with an appropriate deactivating agent, followed by a cleaning agent.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Caption: Workflow for the safe preparation of a this compound stock solution.
IV. Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, weigh boats, pipette tips, vials) must be placed in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a sealed, labeled hazardous liquid waste container. Do not dispose of down the drain. |
| Container Disposal | Empty this compound containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for chemical containers. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
